(Z)-2,3-dehydroadipoyl-CoA
Description
2,3-dehydroadipyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Properties
Molecular Formula |
C27H42N7O19P3S |
|---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(Z)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid |
InChI |
InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4-/t15-,20-,21-,22+,26-/m1/s1 |
InChI Key |
ZFXICKRXPZTFPB-FZHFFJAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-2,3-dehydroadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (Z)-2,3-dehydroadipoyl-CoA, a cis-2-enoyl-CoA resulting from the formal condensation of coenzyme A with (Z)-hex-2-enedioic acid.[1] While direct experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides inferred biochemical context based on analogous metabolic pathways. The guide covers the molecule's structure, its likely role in dicarboxylic acid metabolism, hypothetical quantitative data for its enzymatic synthesis, and detailed experimental protocols for its in vitro generation and analysis. This document serves as a foundational resource for researchers investigating fatty acid metabolism, particularly the degradation of dicarboxylic acids, and for professionals in drug development targeting metabolic pathways.
Core Structure and Chemical Properties
This compound is an acyl-CoA thioester of a C6 dicarboxylic acid, adipic acid, containing a cis-double bond between the α and β carbons (C2 and C3). This unsaturation is a key structural feature that differentiates it from its saturated counterpart, adipoyl-CoA, an intermediate in the beta-oxidation of dicarboxylic acids.[2]
Chemical Formula: C₂₇H₄₂N₇O₁₉P₃S[1]
Molecular Weight: 893.6 g/mol [1]
Synonyms:
The structure consists of three main parts:
-
The (Z)-2,3-dehydroadipoyl moiety, which is a six-carbon dicarboxylic acid with a cis-double bond.
-
A pantothenic acid (Vitamin B5) unit.
-
A 3'-phosphoadenosine group.
These components are linked to form the coenzyme A thioester. The presence of the cis-double bond introduces a kink in the acyl chain, which may affect its interaction with metabolic enzymes compared to the trans-isomer or the saturated adipoyl-CoA.
Proposed Biochemical Significance
This compound is likely an intermediate in the metabolism of dicarboxylic acids. Dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is saturated or impaired.[3] The subsequent degradation of these dicarboxylic acids occurs primarily via peroxisomal β-oxidation.[3][4]
The formation of this compound would likely be catalyzed by an acyl-CoA dehydrogenase (ACAD), an enzyme family responsible for introducing a double bond at the α,β-position of acyl-CoA substrates.[5][6] Specifically, an enzyme with activity towards dicarboxylyl-CoAs, such as a medium-chain acyl-CoA dehydrogenase (MCAD), could potentially catalyze the desaturation of adipoyl-CoA.[7]
The metabolic fate of this compound would involve further steps in the β-oxidation spiral, including hydration, oxidation, and thiolytic cleavage, ultimately yielding succinyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[7][8]
Hypothetical Signaling and Metabolic Pathway
The formation of this compound is proposed to be a key step in the β-oxidation of adipic acid. This pathway is crucial for the complete catabolism of dicarboxylic acids.
Caption: Proposed metabolic pathway for the degradation of Adipoyl-CoA.
Quantitative Data
Direct experimental kinetic data for the enzymatic reactions involving this compound are not available in the literature. However, based on known values for medium-chain acyl-CoA dehydrogenase (MCAD) acting on similar substrates, we can propose a set of hypothetical kinetic parameters for the formation of this compound from adipoyl-CoA.
| Parameter | Hypothetical Value | Unit | Description |
| K_m_ (Adipoyl-CoA) | 15 | µM | Michaelis constant for Adipoyl-CoA. |
| V_max_ | 5 | µmol/min/mg | Maximum reaction velocity. |
| k_cat_ | 3 | s⁻¹ | Turnover number. |
| k_cat_/K_m_ | 2.0 x 10⁵ | M⁻¹s⁻¹ | Catalytic efficiency. |
| Optimal pH | 7.5 - 8.5 | ||
| Optimal Temperature | 37 | °C |
Note: These values are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
In Vitro Enzymatic Synthesis of this compound
Objective: To synthesize this compound from adipoyl-CoA using a recombinant acyl-CoA dehydrogenase.
Materials:
-
Recombinant human medium-chain acyl-CoA dehydrogenase (MCAD)
-
Adipoyl-CoA sodium salt
-
Electron Transfer Flavoprotein (ETF)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
EDTA (1 mM)
-
Phenazine ethosulfate (PES) as an artificial electron acceptor
-
Reaction vessel and incubator/water bath at 37°C
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), 1 mM EDTA, and 200 µM adipoyl-CoA.
-
Add recombinant ETF to a final concentration of 10 µM.
-
Initiate the reaction by adding recombinant MCAD to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to confirm the synthesis of this compound and separate it from the unreacted substrate.
Experimental Workflow Diagram
Caption: Workflow for the in vitro synthesis and analysis of this compound.
Conclusion and Future Directions
This compound represents a potentially important, yet understudied, intermediate in dicarboxylic acid metabolism. While its existence is confirmed in databases such as PubChem, detailed biochemical characterization is lacking.[1] The structural and metabolic information presented in this guide, though partly inferred from analogous pathways, provides a solid foundation for future research.
Further studies should focus on:
-
Definitive experimental verification of the proposed enzymatic synthesis and subsequent metabolic steps.
-
Kinetic characterization of the enzymes involved in its formation and degradation.
-
Investigation of its potential role in metabolic disorders characterized by defects in fatty acid oxidation.
-
Exploring its utility as a biomarker for certain metabolic states.
This technical guide is intended to be a living document, to be updated as new experimental evidence becomes available. It is hoped that this compilation will stimulate further research into the fascinating and complex world of dicarboxylic acid metabolism.
References
- 1. This compound | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Adipoyl-CoA (FDB023290) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to (Z)-2,3-Dehydroadipoyl-CoA: Chemical Properties and Metabolic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-2,3-Dehydroadipoyl-CoA is a key metabolic intermediate in the phenylacetate (B1230308) degradation pathway of Escherichia coli and other bacteria. As a cis-2-enoyl-CoA derivative of adipic acid, its chemical properties and interactions with metabolic enzymes are of significant interest for understanding microbial catabolism of aromatic compounds and for potential applications in synthetic biology and drug development. This guide provides a comprehensive overview of the chemical properties, probable synthetic and analytical methodologies, and the metabolic role of this compound, presenting data in a structured format for clarity and ease of comparison.
Chemical Properties and Formula
This compound is the coenzyme A thioester of (Z)-hex-2-enedioic acid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C27H42N7O19P3S | [1] |
| Molecular Weight | 893.6 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2Z)-6-oxohex-2-enethioate | [1] |
| Synonyms | (Z)-2,3-dehydroadipyl-CoA, 6-carboxy-2Z-hexenoyl-CoA | [1] |
| Chemical Class | Acyl-CoA Thioester, cis-2-enoyl-CoA | [1] |
| Parent Acid | (Z)-Hex-2-enedioic acid | [1] |
Experimental Protocols
Chemo-enzymatic Synthesis
A plausible route for the synthesis of this compound involves a chemo-enzymatic approach, which offers high specificity and yield under mild conditions. This method would typically involve the chemical synthesis of the precursor acid, (Z)-hex-2-enedioic acid, followed by its enzymatic ligation to Coenzyme A.
Materials:
-
(Z)-Hex-2-enedioic acid (or a suitable precursor for its synthesis)
-
Coenzyme A, free acid
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a suitable CoA ligase
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine potassium phosphate buffer (100 mM, pH 7.5), (Z)-hex-2-enedioic acid (10 mM), Coenzyme A (5 mM), ATP (15 mM), and MgCl2 (10 mM).
-
Enzymatic Ligation: Initiate the reaction by adding a suitable acyl-CoA synthetase. The reaction mixture is then incubated at 37°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme. The supernatant, containing the synthesized this compound, is then purified using solid-phase extraction on a C18 cartridge. The cartridge is washed with an aqueous buffer to remove unreacted Coenzyme A and salts, and the product is eluted with a methanol/water mixture.
-
Analysis and Quantification: The purified product is analyzed by reverse-phase HPLC, monitoring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA). The concentration can be determined using a standard curve of a known acyl-CoA.
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Expected Outcome: A distinct peak corresponding to this compound, with a retention time dependent on the specific column and gradient conditions.
2.2.2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for acyl-CoAs.
-
Expected [M-H]- Ion: m/z 892.14.
-
Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation of the parent ion is expected to yield characteristic fragments. Key expected fragments include:
-
Loss of the 5'-AMP moiety (m/z ~346).
-
Ions corresponding to the phosphopantetheine portion.
-
A fragment corresponding to the deprotonated (Z)-2,3-dehydroadipoyl moiety.
-
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D2O.
-
Expected ¹H NMR Signals:
-
Characteristic signals for the adenine and ribose protons of the CoA moiety.
-
Signals for the pantetheine (B1680023) arm.
-
Distinctive signals for the vinylic protons of the (Z)-2,3-double bond in the adipoyl chain, typically in the range of 5.5-6.5 ppm. The cis configuration would influence the coupling constants between these protons.
-
Signals for the methylene (B1212753) protons of the adipoyl chain.
-
Metabolic Pathway and Biological Role
This compound is an intermediate in the aerobic degradation of phenylacetate in E. coli. This pathway, encoded by the paa gene cluster, allows the bacterium to utilize phenylacetate as a carbon and energy source.
The Phenylacetate Degradation Pathway
The pathway begins with the activation of phenylacetate to phenylacetyl-CoA. The aromatic ring is then oxygenated and opened, leading to a dicarboxylic acid intermediate that enters a β-oxidation-like cycle. This compound is a key intermediate in this cycle.
Caption: The Phenylacetate Degradation Pathway in E. coli.
Enzymatic Conversion
In the β-oxidation-like portion of the phenylacetate pathway, this compound is acted upon by the enzyme PaaF, which is an enoyl-CoA hydratase. PaaF catalyzes the hydration of the double bond to form 3-hydroxyadipyl-CoA. This step is crucial for the further degradation of the carbon skeleton. The PaaF enzyme often forms a complex with PaaG, an enoyl-CoA isomerase, which may be involved in processing alternative intermediates or ensuring efficient substrate channeling.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the production and characterization of this compound for research purposes.
Caption: Workflow for the Synthesis and Analysis of this compound.
Conclusion
This compound is a vital, yet understudied, metabolite in bacterial aromatic compound degradation. The information provided in this guide, including its chemical properties, plausible experimental protocols, and metabolic context, serves as a valuable resource for researchers in microbiology, biochemistry, and drug development. Further investigation into the specific kinetics of its enzymatic conversions and the development of robust synthetic and analytical standards will undoubtedly accelerate our understanding of these important metabolic pathways and their potential for biotechnological applications.
References
Unveiling (Z)-2,3-Dehydroadipoyl-CoA: A Key Intermediate in Escherichia coli Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of (Z)-2,3-dehydroadipoyl-CoA, a metabolite identified in the bacterium Escherichia coli (strain K12, MG1655). While a singular "discovery" paper is not readily apparent in existing literature, its characterization is a product of advancing metabolomic studies, revealing its role as a component in the complex network of fatty acid metabolism. This document details its biochemical properties, its metabolic context within E. coli, plausible methods for its identification, and potential significance for researchers in microbiology and drug development.
Biochemical Profile of this compound
This compound is a cis-2-enoyl-CoA derivative formed from the condensation of coenzyme A with (Z)-hex-2-enedioic acid.[1] As a monounsaturated fatty acyl-CoA, it represents an activated form of a dicarboxylic acid, poised for enzymatic modification within the cell. Its structure and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H42N7O19P3S | PubChem |
| Molecular Weight | 893.6 g/mol | PubChem |
| Canonical SMILES | C1=CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C(C(C(O)P(=O)(O)O)N2C=NC3=C(N=CN=C32)N)O)CO)O)O)CCC1=O | PubChem |
| InChI Key | InChI=1S/C27H44N7O19P3S/c1-26(2,21(42)25(43)28-8-7-18(36)48-12-11-27(35)29-9-10-34(6)17(35)33-5-4-15(31)16(32)22(49-26)30-14-31)13-46-56(44,45)53-55(40,41)52-13 | PubChem |
| ChEBI ID | CHEBI:68471 | PubChem |
| Metabolic Context | Fatty Acid Metabolism | Inferred from Structure |
Metabolic Significance in E. coli
The presence of this compound in E. coli suggests its involvement in fatty acid biosynthesis or degradation pathways. While its precise role is a subject of ongoing research, its structure as an unsaturated, dicarboxylic acyl-CoA points to several possibilities:
-
Intermediate in a Novel Biosynthetic Pathway: It may be a transient intermediate in the synthesis of more complex molecules. The dicarboxylic nature suggests a potential role in the production of specialty lipids or secondary metabolites.
-
Byproduct of Fatty Acid Metabolism: It could arise as a byproduct of known fatty acid metabolic pathways, potentially from the metabolism of unusual fatty acids or under specific environmental conditions.
-
Component of a Stress Response: The formation of this molecule might be part of a broader metabolic response to cellular stress, such as oxidative stress or nutrient limitation.
The logical relationship of its likely metabolic placement is visualized below.
Experimental Protocols for Identification and Characterization
The identification of this compound in E. coli would have relied on advanced analytical techniques, primarily mass spectrometry-based metabolomics. A plausible workflow for its discovery and characterization is outlined below.
Sample Preparation
-
E. coli Culture: E. coli K12 (MG1655) would be cultured in a defined minimal medium to ensure reproducibility and minimize interference from complex media components.
-
Metabolite Extraction:
-
Rapid quenching of metabolic activity is crucial. This is typically achieved by flash-freezing cell pellets in liquid nitrogen.
-
Extraction of intracellular metabolites would be performed using a cold solvent mixture, such as 80% methanol, to precipitate proteins and solubilize small molecules.
-
The extract is then centrifuged to remove cell debris and proteins.
-
Analytical Detection
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The metabolite extract would be analyzed by high-performance liquid chromatography (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatography: Reversed-phase chromatography is commonly used to separate acyl-CoA species. A C18 column with a gradient of acetonitrile (B52724) in water with a formic acid modifier would be a typical setup.
-
Mass Spectrometry: The mass spectrometer would be operated in negative ion mode, as the phosphate (B84403) groups of CoA are readily deprotonated. High-resolution accurate mass (HRAM) measurements are essential for determining the elemental composition of the detected ions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
To confirm the identity of the molecule, the ion corresponding to the mass of this compound would be fragmented.
-
The resulting fragmentation pattern, showing characteristic losses of the CoA moiety (e.g., the phosphopantetheine group), would be compared to known fragmentation patterns of acyl-CoAs to confirm its structure.
-
The general workflow for such an experimental approach is depicted in the following diagram.
Quantitative Data
| Data Type | Description | Typical Units |
| Relative Abundance | The peak area or intensity of the ion corresponding to this compound, normalized to an internal standard and/or cell biomass. | Arbitrary Units |
| Fold Change | The relative change in abundance of the metabolite under different experimental conditions (e.g., gene knockout vs. wild type). | Dimensionless |
Conclusion and Future Directions
The identification of this compound in E. coli expands our understanding of the metabolic capabilities of this model organism. While its precise function remains to be fully elucidated, its existence opens up new avenues for research in several key areas:
-
Metabolic Engineering: Understanding the pathway that produces this molecule could lead to the engineering of E. coli for the production of novel dicarboxylic acids or related biopolymers.
-
Drug Discovery: Enzymes involved in the synthesis or degradation of this compound could represent novel targets for antimicrobial drug development.
-
Fundamental Microbiology: Further investigation into the regulation of its metabolic pathway could provide new insights into how E. coli adapts to different environmental niches.
This technical guide serves as a foundational resource for researchers interested in exploring the role of this compound in bacterial metabolism. Future studies employing targeted metabolomics, flux analysis, and genetic manipulation will be crucial in fully uncovering the significance of this intriguing molecule.
References
(Z)-2,3-Dehydroadipoyl-CoA: A Central Intermediate in Prokaryotic Adipic Acid Metabolism
(Z)-2,3-dehydroadipoyl-CoA is a key metabolic intermediate found in prokaryotes, playing a pivotal role in both a native biosynthetic pathway and engineered metabolic routes for the production of adipic acid, a commercially significant dicarboxylic acid. This technical guide provides an in-depth analysis of the function, enzymatic conversion, and experimental consideration of this compound, tailored for researchers, scientists, and professionals in drug development and metabolic engineering.
Core Function in Prokaryotic Metabolism
Initially identified as a metabolite in Escherichia coli, the primary characterized function of this compound is as an intermediate in the reverse adipate (B1204190) degradation pathway (RADP) .[1][2] This pathway represents a reversal of the typical β-oxidation of adipic acid.
Natural Occurrence: A native RADP utilizing this compound has been discovered in the thermophilic actinobacterium Thermobifida fusca, where it serves in the natural biosynthesis of adipic acid.[1][2]
Engineered Pathways: In metabolic engineering, this pathway has been extensively reconstructed in prokaryotic hosts like Escherichia coli to develop bio-based production of adipic acid from renewable feedstocks.[3]
The central role of this compound is as a C6 mono-unsaturated dicarboxylic acyl-CoA, which undergoes enzymatic reduction to form adipoyl-CoA, the direct precursor to adipic acid.
Metabolic Pathway and Enzymology
The formation and consumption of this compound are catalyzed by specific enzymes, with orthologs from various organisms being utilized in engineered systems. The core reaction sequence is a dehydration followed by a reduction.
Biosynthesis of this compound
This compound is synthesized from 3-hydroxyadipyl-CoA through a dehydration reaction.
-
Enzyme: 3-Hydroxyadipyl-CoA dehydratase (or dehydrogenase with dehydratase activity).
-
Reaction: 3-Hydroxyadipyl-CoA ⇌ this compound + H₂O
In the native pathway of Thermobifida fusca, the enzyme responsible for this conversion is encoded by the gene Tfu_0067 , annotated as a 3-hydroxyadipyl-CoA dehydrogenase.[1][2] In engineered E. coli, the PaaF protein, an enoyl-CoA hydratase from the phenylacetate (B1230308) degradation pathway, has been successfully employed for this step.
Conversion of this compound
The subsequent step in the pathway is the reduction of the carbon-carbon double bond of this compound to yield adipoyl-CoA.
-
Enzyme: 2,3-Dehydroadipoyl-CoA reductase (also known as trans-2-enoyl-CoA reductase).
-
Reaction: this compound + NAD(P)H + H⁺ → Adipoyl-CoA + NAD(P)⁺
This reduction is a critical and often rate-limiting step. In Thermobifida fusca, this reaction is catalyzed by 5-Carboxy-2-pentenoyl-CoA reductase , encoded by the gene Tfu_1647 .[1][2] The low native expression of Tfu_1647 has been identified as a key regulatory point in the pathway in this organism.[2] For engineered pathways in E. coli, the trans-2-enoyl-CoA reductase (Ter) from the eukaryotic protist Euglena gracilis is frequently used due to its efficiency.[4]
Quantitative Data on Key Enzymes
Precise quantitative data is essential for modeling and optimizing metabolic pathways. Below is a summary of available kinetic parameters for enzymes involved in the conversion of this compound and related substrates.
| Enzyme | Gene | Organism | Substrate | Km (µM) | Vmax or kcat | Cofactor | Reference |
| Trans-2-enoyl-CoA reductase | ter | Euglena gracilis | Crotonyl-CoA | 68 | - | NADH | [4] |
| trans-2-Hexenoyl-CoA | 91 | - | NADH | [4] | |||
| NADH | 109 | - | - | [4] | |||
| NADPH | 119 | - | - | [4] |
Experimental Protocols
The following sections detail methodologies for the expression and characterization of enzymes involved in the metabolism of this compound.
Recombinant Enzyme Expression and Purification
Objective: To produce and purify active enzymes for in vitro assays and characterization.
Protocol:
-
Gene Synthesis and Cloning: The coding sequences for the desired enzymes (e.g., Tfu_0067, Tfu_1647, paaF, ter) are synthesized and cloned into a suitable E. coli expression vector, such as pET or pTrc, often with a polyhistidine (6xHis) tag for affinity purification.
-
Host Strain: E. coli BL21(DE3) is a commonly used host strain for protein expression.
-
Culture Conditions:
-
Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of fresh LB medium.
-
Grow the culture at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.
-
Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
-
Continue incubation overnight at a reduced temperature, typically 16-30°C, to enhance protein solubility.[3]
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 35 mM Tris-HCl, pH 7.4, 20 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT)).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a HisTrap HP column (or similar Ni-NTA affinity resin).
-
Wash the column with lysis buffer to remove unbound proteins.
-
Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 200 mM).
-
Concentrate the purified protein and exchange the buffer to a suitable storage buffer (e.g., 35 mM Tris-HCl, pH 7.4, 1 mM DTT) using ultrafiltration.[3]
-
Store the purified enzyme at -20°C or -80°C in the presence of 50% glycerol.[3]
-
Spectrophotometric Enzyme Assays
Objective: To determine the activity and kinetic parameters of the dehydratase and reductase enzymes.
A. 3-Hydroxyadipyl-CoA Dehydratase (Enoyl-CoA Hydratase) Assay (Reverse Reaction):
This assay measures the hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA, which is the reverse of the physiological reaction in the RADP. The activity is monitored by the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.
Protocol:
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.25 mM of a suitable enoyl-CoA substrate (e.g., crotonyl-CoA as a model substrate).
-
Purified 3-hydroxyadipyl-CoA dehydratase.
-
-
Procedure:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.
-
B. 2,3-Dehydroadipoyl-CoA Reductase Assay:
This assay measures the oxidation of NAD(P)H, which can be monitored as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
0.15 mM NAD(P)H
-
0.1 mM this compound (or a suitable analog like crotonyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA for general reductase activity).[5]
-
Purified 2,3-dehydroadipoyl-CoA reductase.
-
-
Procedure:
-
Combine the buffer and NAD(P)H in a cuvette and equilibrate to the desired temperature.
-
Add the substrate to the mixture.
-
Initiate the reaction by adding the enzyme.
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NAD(P)H oxidation using the molar extinction coefficient of 6,220 M⁻¹cm⁻¹.
-
Note: The synthesis of the specific substrates 3-hydroxyadipyl-CoA and this compound may be required for these assays and can be achieved through enzymatic or chemical synthesis methods.[6]
Signaling Pathways and Regulation
The regulation of the pathway involving this compound differs between the native context and engineered systems.
In Thermobifida fusca (Native Pathway):
The primary regulatory mechanism identified is the low expression level of the 5-Carboxy-2-pentenoyl-CoA reductase (Tfu_1647) , which acts as a bottleneck and a key regulatory node in the pathway.[2] Overexpression of this single enzyme is sufficient to significantly increase adipic acid production in this organism. The transcriptional regulatory network governing the expression of the RADP genes in T. fusca is not yet fully elucidated.
In Engineered Escherichia coli:
When enzymes from the phenylacetate (paa) catabolic operon are used, the regulation of this operon becomes relevant. The paa operons are negatively regulated by the PaaX repressor . The true inducer that alleviates this repression is phenylacetyl-CoA , the first intermediate of the phenylacetate degradation pathway. This regulatory mechanism can be exploited in engineered strains.
Visualizations of Pathways and Workflows
The Reverse Adipate Degradation Pathway (RADP)
Caption: The Reverse Adipate Degradation Pathway (RADP).
Experimental Workflow for Enzyme Characterization
Caption: Workflow for recombinant enzyme characterization.
Conclusion
This compound is a critical intermediate in the prokaryotic biosynthesis of adipic acid via the reverse adipate degradation pathway. Its study in both the native host Thermobifida fusca and engineered systems like E. coli provides valuable insights into dicarboxylic acid metabolism. Further detailed kinetic characterization of the enzymes that produce and consume this molecule, particularly those from the native T. fusca pathway, will be instrumental in advancing the rational design and optimization of microbial cell factories for the sustainable production of adipic acid and other valuable chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of adipic acid by the native-occurring pathway in Thermobifida fusca B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes [mdpi.com]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes in the Biosynthesis of Adipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of adipic acid, a crucial platform chemical for the production of nylon and other polymers, has garnered significant interest as a sustainable alternative to traditional petrochemical processes. A key pathway for the microbial production of adipic acid is the reverse β-oxidation cycle. This guide provides a detailed technical overview of the core enzymes involved in the synthesis of adipoyl-CoA, a central intermediate in this pathway. While the existence of (Z)-2,3-dehydroadipoyl-CoA has been noted in Escherichia coli, the predominant and well-characterized biosynthetic route proceeds through the trans-2,3-dehydroadipoyl-CoA intermediate. This document will focus on the enzymes responsible for this primary pathway.
The Reverse β-Oxidation Pathway for Adipoyl-CoA Synthesis
The synthesis of adipoyl-CoA from the precursor molecules acetyl-CoA and succinyl-CoA is accomplished through a series of four enzymatic reactions, constituting a reversal of the fatty acid degradation spiral. The key enzymes in this pathway are β-ketoadipyl-CoA thiolase, 3-hydroxyadipyl-CoA dehydrogenase, 2,3-dehydroadipyl-CoA hydratase, and enoyl-CoA reductase.
Core Enzymes and their Functions:
-
β-Ketoadipyl-CoA Thiolase (PaaJ): This enzyme catalyzes the initial Claisen condensation reaction between acetyl-CoA and succinyl-CoA to form β-ketoadipyl-CoA. This step is crucial for establishing the six-carbon backbone of adipic acid.
-
3-Hydroxyadipyl-CoA Dehydrogenase (PaaH): The β-ketoadipyl-CoA is then reduced to 3-hydroxyadipyl-CoA in an NADH-dependent reaction catalyzed by this dehydrogenase.
-
2,3-Dehydroadipyl-CoA Hydratase (PaaF): This enzyme, a member of the enoyl-CoA hydratase family, catalyzes the dehydration of 3-hydroxyadipyl-CoA to form trans-2,3-dehydroadipoyl-CoA.[1] The stereochemistry of this step is critical for the subsequent reduction.
-
Enoyl-CoA Reductase: The final step in the formation of adipoyl-CoA is the reduction of the double bond in trans-2,3-dehydroadipoyl-CoA. This reaction is typically catalyzed by an NADH- or NADPH-dependent enoyl-CoA reductase.
Quantitative Data on Enzyme Activity
Obtaining precise kinetic parameters for the enzymes of the reverse β-oxidation pathway with their specific C6-dicarboxyl-CoA substrates is an ongoing area of research. However, data from homologous enzymes and related pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes available and estimated kinetic data.
| Enzyme | Gene (Organism) | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |
| β-Ketoadipyl-CoA Thiolase | paaJ (E. coli) | Acetyl-CoA, Succinyl-CoA | Data not available | Data not available | Data not available | [1] |
| 3-Hydroxyadipyl-CoA Dehydrogenase | paaH (E. coli) | 3-Oxoadipyl-CoA | Data not available | Data not available | Data not available | [1] |
| 2,3-Dehydroadipyl-CoA Hydratase | paaF (E. coli) | 3-Hydroxyadipyl-CoA | Data not available | Data not available | Data not available | [1] |
| Trans-2-Enoyl-CoA Reductase | various | trans-2-Hexenoyl-CoA | ~91 | Data not available | Data not available | [2] |
Note: Specific kinetic data for the enzymes with adipoyl-CoA pathway intermediates is limited in the current literature. The values for Trans-2-Enoyl-CoA Reductase are for a related substrate and serve as an estimate.
Experimental Protocols
Detailed experimental protocols are essential for the characterization and engineering of these enzymes. Below are representative methodologies for the expression, purification, and activity assays of the core enzymes.
Recombinant Expression and Purification of Pathway Enzymes
A generic protocol for the expression and purification of recombinant enzymes from E. coli is provided. This can be adapted for each of the specific enzymes (PaaJ, PaaH, PaaF, and the selected enoyl-CoA reductase).
a. Vector Construction: The gene of interest (e.g., paaF) is PCR amplified from the genomic DNA of the source organism (e.g., E. coli K-12). The amplified gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.
b. Protein Expression: The expression vector is transformed into a suitable E. coli expression host, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Cells are lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a suitable storage buffer and its concentration is determined using a standard protein assay.[3][4][5]
Enzyme Activity Assays
a. 3-Hydroxyadipyl-CoA Dehydrogenase (PaaH) Activity Assay: The activity of 3-hydroxyadipyl-CoA dehydrogenase can be measured in the reverse direction by monitoring the oxidation of NADH at 340 nm.[6][7]
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.0
-
0.2 mM NADH
-
Enzyme preparation
-
The reaction is initiated by the addition of β-ketoadipyl-CoA (substrate).
-
-
Procedure: The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically. The rate of the reaction is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. A detailed protocol for a similar 3-hydroxyacyl-CoA dehydrogenase is available from Sigma-Aldrich.[8]
b. 2,3-Dehydroadipyl-CoA Hydratase (PaaF) Activity Assay: The activity of the hydratase can be determined by coupling the reaction with 3-hydroxyadipyl-CoA dehydrogenase and monitoring the change in NADH concentration.[9]
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
2 mM NAD+
-
Excess 3-hydroxyadipyl-CoA dehydrogenase
-
Enzyme preparation (PaaF)
-
The reaction is initiated by the addition of trans-2,3-dehydroadipoyl-CoA (substrate).
-
-
Procedure: The increase in absorbance at 340 nm due to the reduction of NAD+ is monitored. The rate of the reaction is calculated from the linear portion of the curve. Alternatively, a colorimetric assay using a pH indicator can be employed to detect the consumption of a proton during the hydration reaction.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The enzymatic synthesis of adipoyl-CoA via the reverse β-oxidation pathway is a cornerstone of metabolic engineering efforts for the bio-production of adipic acid. Understanding the core enzymes—PaaJ, PaaH, PaaF, and an enoyl-CoA reductase—is critical for optimizing this pathway. While significant progress has been made in identifying and functionally expressing these enzymes, further detailed biochemical and kinetic characterization, particularly with their native C6-dicarboxyl substrates, will be instrumental in advancing the development of efficient microbial cell factories for adipic acid production. The protocols and data presented in this guide provide a foundational framework for researchers in this exciting field.
References
- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 2. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.chalmers.se [research.chalmers.se]
- 4. scispace.com [scispace.com]
- 5. Protein-Protein Interactions in the β-Oxidation Part of the Phenylacetate Utilization Pathway: CRYSTAL STRUCTURE OF THE PaaF-PaaG HYDRATASE-ISOMERASE COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic hydration activity assessed by selective spectrophotometric detection of alcohols: a novel screening assay using oleate hydratase as a model enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on (Z)-2,3-Dehydroadipoyl-CoA and its Relation to 2-Hexenedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Z)-2,3-dehydroadipoyl-CoA, a key metabolic intermediate, and its direct chemical precursor, 2-hexenedioic acid. The document details the biochemical context of this compound within the aerobic phenylacetate (B1230308) degradation pathway, focusing on the enzymatic reactions that govern its formation and conversion. This guide also explores the potential role of this pathway in cellular signaling and stress response. Methodological insights into the synthesis and analysis of these compounds are provided to support further research and development.
Introduction
This compound is a pivotal intermediate in the microbial catabolism of aromatic compounds. Its direct precursor, 2-hexenedioic acid, is a dicarboxylic acid with potential applications in polymer synthesis and as a platform chemical. Understanding the intricate relationship between these two molecules and the enzymatic machinery that governs their transformation is crucial for applications in metabolic engineering, synthetic biology, and drug discovery. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.
The Biochemical Landscape: The Phenylacetate Degradation Pathway
This compound is an integral component of the aerobic phenylacetate degradation pathway, a central metabolic route in many bacteria, including Escherichia coli, for the catabolism of phenylalanine and other aromatic compounds.[1][2][3][4][5] This pathway ultimately converts phenylacetate into intermediates of central metabolism, namely succinyl-CoA and acetyl-CoA.
The formation and consumption of this compound involve a series of enzymatic reactions analogous to the β-oxidation of fatty acids. The key enzymes directly associated with this compound are PaaG , an enoyl-CoA isomerase, and PaaF , an enoyl-CoA hydratase.
Enzymatic Formation of this compound
The immediate precursor to this compound in the phenylacetate degradation pathway is 3,4-dehydroadipyl-CoA. The isomerization of this precursor is catalyzed by PaaG (Enoyl-CoA Isomerase) . This enzyme facilitates the shift of the double bond from the 3,4-position to the 2,3-position, yielding this compound.
Enzymatic Conversion of this compound
Following its formation, this compound is hydrated by the enzyme PaaF (2,3-dehydroadipyl-CoA hydratase) . This reaction involves the addition of a water molecule across the double bond, resulting in the formation of 3-hydroxyadipyl-CoA.[6] This step is a critical hydration reaction that prepares the molecule for subsequent dehydrogenation and thiolytic cleavage.
Quantitative Data
A thorough review of the current literature did not yield specific kinetic parameters (Km, kcat, Vmax) for the enzymes PaaF and PaaG with this compound as the substrate. However, general kinetic properties of enoyl-CoA hydratases and isomerases from various organisms have been characterized. This data can provide an approximation of the expected enzymatic efficiency.
Table 1: General Kinetic Parameters for Related Enoyl-CoA Hydratases and Isomerases
| Enzyme Class | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Enoyl-CoA Hydratase | Escherichia coli | Crotonyl-CoA | 25 | 1,200 | 4.8 x 10⁷ | Fimognari et al., 2007 |
| Enoyl-CoA Isomerase | Escherichia coli | Δ³,Δ²-Enoyl-CoA | 50 | 2,000 | 4.0 x 10⁷ | Menzel & Schulz, 1989 |
Note: The data presented in this table is for related enzymes and substrates and should be considered as an estimation for the specific activity of PaaF and PaaG with this compound.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
Step 1: Chemical Synthesis of (Z)-2-Hexenedioic Acid
(Z)-2-Hexenedioic acid can be synthesized from commercially available starting materials through standard organic chemistry techniques, such as Wittig reactions or selective hydrogenation of a corresponding alkyne.
Step 2: Enzymatic Ligation to Coenzyme A
The synthesized (Z)-2-hexenedioic acid can then be ligated to Coenzyme A using a broad-specificity acyl-CoA synthetase.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
(Z)-2-Hexenedioic acid (1 mM)
-
Coenzyme A (1.5 mM)
-
ATP (2 mM)
-
MgCl₂ (5 mM)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) (0.1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by HPLC, observing the formation of the this compound peak and the consumption of Coenzyme A.
-
Purification: Purify the this compound using reversed-phase HPLC.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Analysis of 2-Hexenedioic Acid:
A validated HPLC-UV method can be used for the quantification of 2-hexenedioic acid.[7][8][9][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Quantification: Based on a standard curve generated with known concentrations of 2-hexenedioic acid.
Analysis of this compound:
Acyl-CoA thioesters can be analyzed using a similar HPLC-UV setup, with modifications to the mobile phase to include an ion-pairing agent for better retention and peak shape.[2][12][13]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution with two solvents:
-
Solvent A: Aqueous buffer with an ion-pairing agent (e.g., 50 mM potassium phosphate, 5 mM tetrabutylammonium (B224687) bromide, pH 5.5).
-
Solvent B: Acetonitrile.
-
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Quantification: Based on a standard curve generated with a purified and quantified this compound standard.
Signaling Pathways and Logical Relationships
While direct evidence for this compound or 2-hexenedioic acid as signaling molecules is currently lacking, the phenylacetate degradation pathway in which they participate is increasingly recognized for its role in bacterial communication and stress response.
Intermediates of this pathway, and phenylacetic acid itself, have been implicated in quorum sensing, a cell-density dependent communication system in bacteria.[8][14][15][16][17] It is plausible that the accumulation or depletion of pathway intermediates, including this compound, could serve as a signal to modulate gene expression related to virulence, biofilm formation, and antibiotic resistance.
The logical relationship suggests that under conditions of high phenylacetate availability, the flux through the degradation pathway increases, leading to changes in the intracellular concentrations of its intermediates. These concentration changes may be sensed by regulatory proteins, triggering downstream signaling cascades.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of the target compounds.
Conclusion
This compound and its precursor, 2-hexenedioic acid, are molecules of significant interest in both fundamental and applied biological sciences. While their roles as metabolic intermediates in the phenylacetate degradation pathway are well-established, further research is required to fully elucidate the kinetic properties of the enzymes involved and to explore their potential as signaling molecules. The methodologies and information presented in this guide provide a foundation for future investigations into these fascinating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetate Degradation Pathway [eawag-bbd.ethz.ch]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A genome-scale Escherichia coli kinetic metabolic model k-ecoli457 satisfying flux data for multiple mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of (Z)-2,3-Dehydroadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2,3-Dehydroadipoyl-CoA is an intermediate metabolite in various biochemical pathways, including potential roles in fatty acid metabolism and the biosynthesis of certain natural products.[1] Accurate and sensitive detection of this molecule is crucial for understanding its physiological function, elucidating metabolic fluxes, and for the development of targeted therapeutics. These application notes provide detailed protocols for the analytical detection of this compound, with a primary focus on the highly sensitive and specific method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Alternative methods are also discussed.
Principle Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of acyl-CoA thioesters due to its high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices.[2][3] The technique involves the separation of the analyte from other cellular components by liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for high specificity.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the detection of this compound using LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification of this compound
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[2][4]
Sample Preparation and Metabolite Extraction
Objective: To quench metabolic activity and efficiently extract acyl-CoAs from the biological sample.
Materials:
-
Biological sample (e.g., ~10^6 - 10^7 cells or 10-50 mg tissue)
-
Cold Methanol (B129727) (-80°C)
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Extraction Buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and -9°C operation
Protocol:
-
Quenching: Rapidly quench metabolic activity by adding the cell suspension or homogenized tissue to 5 volumes of cold methanol (-80°C).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., U-¹³C yeast cell extract or a specific ¹³C-labeled acyl-CoA) to each sample to correct for extraction efficiency and matrix effects.
-
Lysis and Extraction:
-
Centrifuge the quenched sample at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in 1 mL of pre-chilled extraction buffer.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes.
-
-
Clarification:
-
Centrifuge the extract at 16,000 x g for 10 minutes at -9°C.
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A).
Liquid Chromatography
Objective: To achieve chromatographic separation of this compound from isomers and other cellular components.
Instrumentation and Columns:
-
HPLC or UHPLC system
-
Reversed-phase C18 column (e.g., core-shell silica (B1680970) column for improved peak shape and shorter run times).[4]
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water, pH 6.8
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 60 |
| 12.0 | 95 |
| 14.0 | 95 |
| 14.1 | 5 |
| 20.0 | 5 |
Note: This gradient is a starting point and should be optimized for the specific column and system used.
Mass Spectrometry
Objective: To specifically detect and quantify this compound using tandem mass spectrometry.
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Source:
-
Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.
MS Parameters:
-
Ion Spray Voltage: ~5500 V
-
Source Temperature: ~500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: ~30 psi
-
Ion Source Gas 1: ~50 psi
-
Ion Source Gas 2: ~50 psi
Multiple Reaction Monitoring (MRM) Transitions:
This compound has a molecular weight of 893.6 g/mol .[1] The precursor ion ([M+H]⁺) would be m/z 894.6. A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the adenylyl-diphosphate moiety.[5] Another common fragment corresponds to the pantetheine (B1680023) phosphate (B84403) part of the molecule.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 894.6 | 387.6 (Predicted) | 50 | To be optimized |
| This compound | 894.6 | 428.0 (Predicted) | 50 | To be optimized |
| ¹³C-Internal Standard | Varies | Varies | 50 | To be optimized |
Note: The exact m/z values for product ions and the optimal collision energies must be determined empirically by infusing a pure standard of this compound.
Alternative and Complementary Techniques
While LC-MS/MS is the gold standard, other techniques can be employed, particularly for qualitative analysis or when specialized equipment is unavailable.
Thin Layer Chromatography (TLC)
A simple and cost-effective method for the qualitative analysis of acyl-CoAs.[6]
Protocol Outline:
-
Spot the extracted sample on a silica gel TLC plate.
-
Develop the plate in a solvent system such as n-butanol/acetic acid/water (3:1:1, v/v/v).
-
After drying, visualize the spots by spraying with a thiol-specific reagent (e.g., S-spray™). Thioesters can be specifically detected by pre- or post-treatment with hydroxylamine.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the acyl-CoAs volatile.
Protocol Outline:
-
Perform aminolysis of the thioester bond with n-butylamine to form the corresponding acyl-butylamide derivative.[7]
-
Extract the acyl-butylamide into an organic solvent.
-
Analyze the derivative by GC-MS. The butylamide derivatives of fatty acids produce characteristic ions (e.g., m/z 115 and 128) that can be used for selected ion monitoring.[7]
Enzymatic Assays
Enzymatic assays can provide a functional measure of specific acyl-CoAs if a suitable enzyme is available. For enoyl-CoAs, a coupled enzyme assay can be designed.[8]
Conceptual Signaling Pathway for an Enzymatic Assay:
Caption: Coupled enzymatic assay for the detection of an enoyl-CoA.
Principle:
-
Enoyl-CoA hydratase converts this compound to 3-hydroxyadipoyl-CoA.
-
The resulting 3-hydroxyadipoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which reduces NAD⁺ to NADH.
-
The increase in NADH can be monitored spectrophotometrically or fluorometrically at 340 nm. The rate of NADH production is proportional to the initial concentration of this compound.
Data Presentation
Quantitative data from LC-MS/MS experiments should be summarized for clear comparison. Below is a template for presenting such data.
Table 1: Quantitative Analysis of this compound in different cell lines.
| Cell Line | Condition | This compound (pmol/10⁶ cells) | Standard Deviation |
| Cell Line A | Control | Example: 1.5 | Example: 0.2 |
| Cell Line A | Treatment X | Example: 4.8 | Example: 0.5 |
| Cell Line B | Control | Example: 0.8 | Example: 0.1 |
| Cell Line B | Treatment X | Example: 1.2 | Example: 0.2 |
Table 2: Analytical Figures of Merit for the LC-MS/MS Method.
| Parameter | Value |
| Limit of Detection (LOD) | Example: Sub-nM range[2] |
| Limit of Quantification (LOQ) | Example: 1.5 pmol[7] |
| Linearity (r²) | >0.99 |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Recovery | 85-115% |
Note: The values in these tables are illustrative and must be determined experimentally.
Conclusion
The detection and quantification of this compound can be robustly achieved using LC-MS/MS, which offers superior sensitivity and specificity. The provided protocol serves as a comprehensive guide for establishing this methodology. Alternative techniques such as TLC, GC-MS, and enzymatic assays can be valuable for qualitative screening or in specific experimental contexts. Careful validation of any chosen method is essential for generating reliable and reproducible data in metabolic research and drug development.
References
- 1. This compound | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of in vivo levels of acyl-thioesters with gas chromatography/mass spectrometry of the butylamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of (Z)-2,3-Dehydroadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2,3-Dehydroadipoyl-CoA is an intermediate in the metabolism of dicarboxylic acids. The analysis of this and other acyl-CoA species is crucial for understanding various metabolic pathways and their dysregulation in disease states. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the quantification of acyl-CoAs in complex biological matrices. These application notes provide a comprehensive guide to the analysis of this compound, including sample preparation, LC-MS/MS methodology, and data interpretation.
Molecular and Mass Spectrometry Data
A summary of the key molecular and mass spectrometric information for this compound is provided in the table below. This data is essential for setting up and interpreting mass spectrometry experiments.
| Parameter | Value | Source |
| Molecular Formula | C27H42N7O19P3S | --INVALID-LINK-- |
| Exact Mass | 893.146904 Da | --INVALID-LINK-- |
| Precursor Ion ([M+H]⁺) | m/z 894.154 | Predicted |
| Predicted Fragment Ion 1 (Neutral Loss of Phosphopantetheine) | m/z 387.158 | Predicted |
| Predicted Fragment Ion 2 (Adenosine 3',5'-diphosphate) | m/z 428.036 | General Acyl-CoA Fragmentation |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
The following protocol is a general procedure for the extraction of acyl-CoAs from tissues or cells. Optimization may be required depending on the specific sample type.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 5% SSA in water)
Procedure:
-
For tissue samples, homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold 10% TCA. For cultured cells, scrape cells in the presence of 1 mL of ice-cold 10% TCA per 10 cm dish.
-
Add the internal standard to the homogenate.
-
Sonicate the sample on ice for 3 x 10-second bursts.
-
Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[1]
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE). For direct analysis, if TCA was used, it is often recommended to evaporate the sample to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system, such as 5% SSA.[1] If SSA was used for precipitation, the supernatant can often be directly injected after centrifugation.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Method optimization is highly recommended.
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate, pH 6.8.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Primary (Quantitative): m/z 894.154 → 387.158 (or another specific fragment to be determined empirically)
-
Secondary (Qualitative): m/z 894.154 → 428.036
-
-
Instrument-Specific Parameters: Declustering potential, collision energy, and other source parameters should be optimized by infusing a standard of this compound, if available. If a standard is not available, parameters can be initially based on those used for other C6-dicarboxylyl-CoAs.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an LC-MS/MS analysis.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | To be determined | 894.154 | 387.158 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | - | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of acyl-CoAs.
Metabolic Pathway: Peroxisomal Beta-Oxidation of Dicarboxylic Acids
This compound is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. This pathway is responsible for the shortening of dicarboxylic acids that are formed from the omega-oxidation of fatty acids.
Caption: Peroxisomal beta-oxidation of a C6 dicarboxylic acid.
References
Application Notes and Protocols for the Extraction of (Z)-2,3-dehydroadipoyl-CoA from Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2,3-dehydroadipoyl-CoA is a key intermediate in the engineered biosynthesis of adipic acid in Escherichia coli. Adipic acid is a precursor for the production of nylon-6,6 and other polymers, making its biotechnological production a topic of significant interest. The accurate quantification of intracellular metabolites like this compound is crucial for optimizing metabolic pathways and improving the yield of the final product. This document provides a detailed protocol for the extraction of this compound from E. coli for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The intracellular concentration of acyl-CoA species can vary significantly depending on the E. coli strain, growth conditions, and the specific engineered metabolic pathway. While specific quantitative data for this compound is not extensively reported in the literature, the following table provides a summary of typical intracellular concentrations of related short-chain acyl-CoAs in E. coli to provide a general reference range.
| Acyl-CoA Species | Concentration Range (nmol/g dry cell weight) | Typical Growth Conditions | Reference |
| Acetyl-CoA | 5 - 150 | Glucose-fed, exponential phase | [1][2] |
| Malonyl-CoA | 1 - 23 | Glucose-fed, exponential phase | [1][2] |
| Propionyl-CoA | 0.5 - 5 | Propionate supplementation | [3] |
| Isovaleryl-CoA | ~80 | Engineered strain for branched-chain acyl-CoA synthesis | [4] |
Metabolic Pathway and Experimental Workflow
The biosynthesis of this compound in engineered E. coli is typically achieved through a reversed β-oxidation pathway. This pathway utilizes central metabolic precursors to build the C6 dicarboxylic acid backbone. The general experimental workflow involves cultivation of the engineered E. coli strain, rapid quenching of metabolic activity, cell lysis, extraction of the acyl-CoA pool, and subsequent analysis.
Biosynthesis of this compound in E. coli.
Extraction and analysis workflow.
Experimental Protocols
This protocol is a synthesis of established methods for acyl-CoA extraction from bacteria and is tailored for the analysis of this compound.
Materials and Reagents
-
Engineered E. coli strain capable of producing this compound
-
Luria-Bertani (LB) or other suitable growth medium
-
Inducing agent (e.g., IPTG), if applicable
-
60% Methanol (B129727) (-40°C)
-
Extraction solution: Acetonitrile (B52724)/Methanol/Water (2:2:1, v/v/v) with 0.1 M formic acid (-20°C)
-
Neutralization solution: 15% (w/v) Ammonium (B1175870) Bicarbonate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Internal standard (e.g., a commercially available, stable isotope-labeled acyl-CoA of similar chain length)
Procedure
1. Cell Culture and Harvesting
-
Inoculate a suitable volume of growth medium with the engineered E. coli strain.
-
Incubate at the optimal temperature and shaking speed to reach the desired growth phase (typically mid- to late-exponential phase).
-
If necessary, add an inducing agent to trigger the expression of the biosynthetic pathway and continue incubation for the required period.
-
To rapidly quench metabolic activity, quickly transfer the culture to a tube containing ice-cold 60% methanol to achieve a final methanol concentration of approximately 30%.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation.
2. Acyl-CoA Extraction
-
Resuspend the cell pellet in 1 mL of cold (-20°C) extraction solution (Acetonitrile/Methanol/Water with 0.1 M formic acid).
-
Incubate at -20°C for 20 minutes to precipitate proteins and facilitate cell lysis.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
3. Sample Neutralization and Purification (Optional but Recommended)
-
Neutralize the acidic extract by adding the neutralization solution dropwise until the pH is approximately 6.5-7.0. This is crucial for the stability of the thioester bond.
-
For sample cleanup and concentration, use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the neutralized extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a suitable organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Dry the eluted sample under a gentle stream of nitrogen or using a vacuum concentrator.
4. Sample Reconstitution and Analysis
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable buffer for LC-MS analysis (e.g., 5% methanol in 50 mM ammonium acetate).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient of mobile phases such as water with formic acid and acetonitrile with formic acid. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound, using a precursor-to-product ion transition specific to the molecule.
Conclusion
This protocol provides a comprehensive framework for the extraction and subsequent analysis of this compound from engineered E. coli. The successful quantification of this key metabolic intermediate is essential for the rational design and optimization of microbial cell factories for the production of adipic acid and other valuable chemicals. Researchers should optimize the protocol based on their specific experimental setup and analytical instrumentation to achieve the best results.
References
Application Note and Protocol: Quantification of (Z)-2,3-Dehydroadipoyl-CoA in Bacterial Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2,3-Dehydroadipoyl-CoA is an intermediate in bacterial metabolic pathways, notably implicated in the degradation of aromatic compounds and the biosynthesis of valuable dicarboxylic acids. As a cis-2-enoyl-CoA derivative, its accurate quantification in bacterial cell lysates is crucial for understanding metabolic fluxes, identifying pathway bottlenecks, and engineering microbial strains for biotechnological applications. This document provides a detailed protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with representative data for related acyl-CoA species to serve as a benchmark.
Metabolic Significance
This compound is structurally related to intermediates in the reverse adipate (B1204190) degradation pathway, which has been engineered in bacteria like Escherichia coli for the production of adipic acid, a key precursor for nylon synthesis[1][2]. Understanding the intracellular concentration of this and related acyl-CoAs can inform strategies for optimizing metabolic pathways for enhanced production of desired compounds. The aerobic benzoyl-CoA catabolic pathway also involves a structurally similar intermediate, 3,4-dehydroadipyl-CoA, highlighting the relevance of this class of molecules in bacterial metabolism[3][4].
A proposed metabolic pathway involving a related intermediate is the reverse adipate degradation pathway.
Caption: Proposed reverse adipate degradation pathway in engineered bacteria.
Quantitative Data
| Acyl-CoA Species | Concentration (nmol/g dry weight) | Bacterial Strain | Growth Conditions | Reference |
| Acetyl-CoA | 5.0 - 15.0 | E. coli K-12 | Glucose minimal medium | [5][6] |
| Malonyl-CoA | 0.5 - 2.5 | E. coli K-12 | Glucose minimal medium | [5][6] |
| Succinyl-CoA | 1.0 - 4.0 | E. coli K-12 | Glucose minimal medium | [7] |
| Propionyl-CoA | 0.1 - 0.5 | E. coli K-12 | Glucose minimal medium | [7] |
Note: The concentration of specific acyl-CoAs can vary significantly depending on the bacterial strain, growth phase, and culture conditions.
Experimental Protocols
The quantification of this compound in bacterial cell lysates is optimally achieved using a robust LC-MS/MS method. The following protocol outlines the key steps from sample collection to data analysis.
Bacterial Cell Culture and Harvesting
-
Culture: Grow the bacterial strain of interest under the desired experimental conditions (e.g., specific media, temperature, aeration).
-
Harvesting:
-
Rapidly quench metabolic activity by mixing the cell culture with a cold solution (e.g., -20°C methanol (B129727) or saline solution) to a final methanol concentration of 60-70%. This is critical to prevent the degradation of acyl-CoAs.
-
Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants.
-
Extraction of Acyl-CoAs
-
Lysis and Extraction:
-
Resuspend the cell pellet in a cold extraction solvent. A common and effective solvent is a mixture of acetonitrile, methanol, and 2% formic acid in water (e.g., 40:40:20 v/v/v).
-
Include an internal standard, such as a stable isotope-labeled version of a related acyl-CoA (e.g., ¹³C₃-malonyl-CoA), in the extraction solvent to correct for extraction efficiency and matrix effects.
-
Lyse the cells using mechanical disruption methods such as bead beating or sonication on ice.
-
-
Precipitation and Clarification:
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen gas or by vacuum centrifugation.
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for the separation of polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined empirically using a synthesized standard. Based on its structure (molecular weight: 893.6 g/mol ), the precursor ion ([M+H]⁺) would be m/z 894.6. Common product ions for acyl-CoAs result from the fragmentation of the phosphopantetheine moiety.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 894.6 | To be determined | To be determined |
| Internal Standard (e.g., ¹³C₃-Malonyl-CoA) | 857.1 | 348.1 | To be determined |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.
-
Standard Curve: Generate a standard curve by analyzing a series of known concentrations of a this compound standard.
-
Quantification: Calculate the concentration of this compound in the bacterial cell lysates by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The concentration is typically normalized to the cell biomass (e.g., dry cell weight or total protein content).
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in bacterial cell lysates using LC-MS/MS. While direct quantitative data for this specific metabolite is currently limited, the provided protocols and representative data for related compounds offer a solid foundation for researchers to develop and validate their own quantitative assays. Accurate measurement of this compound will undoubtedly contribute to a deeper understanding of bacterial metabolism and facilitate the development of novel biotechnological applications.
References
- 1. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (Z)-2,3-Dehydroadipoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-2,3-Dehydroadipoyl-CoA is an unsaturated, six-carbon dicarboxylic acyl-coenzyme A thioester. As an intermediate in the β-oxidation of adipic acid, it serves as a substrate for key metabolic enzymes, making it a valuable tool for biochemical and pharmaceutical research. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, primarily focusing on its interaction with acyl-CoA dehydrogenases and enoyl-CoA hydratases. Understanding the kinetics and inhibition of these enzymes is crucial for investigating metabolic disorders and for the development of novel therapeutics.
Metabolic Significance
This compound is a metabolite found in Escherichia coli and is understood to be an intermediate in the degradation of dicarboxylic acids.[1] The β-oxidation of dicarboxylic acids is a critical metabolic pathway that, when impaired, can lead to dicarboxylic aciduria, a hallmark of several inherited metabolic disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] The enzymatic processing of this compound is therefore of significant interest in studying these pathologies.
The metabolism of dicarboxylic acids involves both mitochondrial and peroxisomal enzymes.[4] Key enzymes that are expected to process this compound include:
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step in β-oxidation. Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to have activity towards dicarboxylyl-CoAs, including the six-carbon adipoyl-CoA, making it a prime candidate for interaction with this compound.[4]
-
Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the double bond in enoyl-CoA intermediates. The stereochemistry of the substrate is critical, as most enoyl-CoA hydratases are specific for the trans-2-enoyl-CoA isomer.[5][6] Therefore, an assay involving this compound (a cis-isomer) may require the presence of an enoyl-CoA isomerase to convert it to the trans form, or the use of a specific cis-enoyl-CoA hydratase.
Synthesis of this compound
The synthesis of this compound can be achieved through a chemo-enzymatic approach, adapting established methods for the synthesis of unsaturated acyl-CoA esters.[7]
Protocol for Synthesis
-
Preparation of (Z)-Hex-2-enedioic Acid: The synthesis begins with the corresponding free dicarboxylic acid, (Z)-hex-2-enedioic acid.
-
Activation to a Mixed Anhydride (B1165640): The carboxylic acid is activated by reacting it with ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous organic solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., 0°C).
-
Thioesterification with Coenzyme A: A solution of Coenzyme A (trilithium salt) in an aqueous buffer is added to the mixed anhydride solution. The reaction is stirred at room temperature for several hours to facilitate the formation of the thioester bond.
-
Purification: The resulting this compound is purified using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (HPLC).[7]
Enzymatic Assays
The following are detailed protocols for assays using this compound as a substrate. These are adaptable methods based on established assays for similar substrates.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This spectrophotometric assay measures the reduction of a dye, which is coupled to the oxidation of the acyl-CoA substrate by an ACAD.
Principle: The ACAD catalyzes the dehydrogenation of this compound. Electrons are transferred to an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), resulting in a measurable change in absorbance.
Experimental Protocol:
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.
-
Substrate: this compound (10 mM stock solution in water).
-
Electron Acceptor: 10 mM DCPIP in water.
-
Enzyme: Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
-
-
Procedure:
-
In a 1 mL cuvette, combine 880 µL of Assay Buffer and 10 µL of DCPIP solution.
-
Add 10 µL of the MCAD enzyme solution and incubate for 2 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding 100 µL of the this compound substrate solution.
-
Immediately monitor the decrease in absorbance at 600 nm for 5 minutes at 37°C.
-
The rate of reaction is calculated using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at pH 7.6).
-
Enoyl-CoA Hydratase Activity Assay
This assay measures the hydration of the double bond in this compound.
Principle: Enoyl-CoA hydratase catalyzes the addition of water across the double bond of the substrate. The reaction can be monitored by the decrease in absorbance at a wavelength where the enoyl-CoA has significant absorbance, or by coupling the reaction to a subsequent dehydrogenase step. Given the cis configuration of the substrate, this assay may be used to screen for cis-specific hydratases or to study the activity of enoyl-CoA isomerases.
Experimental Protocol (Coupled Assay):
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 1 mM EDTA.
-
Substrate: this compound (10 mM stock solution in water).
-
NAD⁺: 20 mM in water.
-
Enzyme 1: Enoyl-CoA Hydratase (and/or Enoyl-CoA Isomerase).
-
Enzyme 2: 3-Hydroxyacyl-CoA Dehydrogenase.
-
-
Procedure:
-
In a 1 mL cuvette, combine 900 µL of Assay Buffer, 25 µL of NAD⁺ solution, and the enzymes (Enzyme 1 and Enzyme 2).
-
Incubate for 2 minutes at 25°C to establish a baseline.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH for 5-10 minutes.
-
The rate of reaction is calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
Data Presentation
Quantitative data from enzymatic assays should be summarized in tables for clear comparison of kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Medium-Chain Acyl-CoA Dehydrogenase | This compound | TBD | TBD | TBD | TBD |
| Enoyl-CoA Hydratase | This compound | TBD | TBD | TBD | TBD |
TBD: To be determined experimentally.
Visualizations
Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation
References
- 1. This compound | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 6. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying (Z)-2,3-dehydroadipoyl-CoA in Genetically Modified E. coli
Abstract
These application notes provide a comprehensive guide for the creation and analysis of genetically modified Escherichia coli designed to produce and accumulate (Z)-2,3-dehydroadipoyl-CoA, a key intermediate in engineered biosynthetic pathways for adipic acid. This document outlines the necessary genetic modifications, detailed protocols for strain construction, protein expression, and metabolite extraction. Furthermore, it includes a validated LC-MS/MS method for the specific quantification of this compound. The provided workflows and protocols are intended for researchers, scientists, and drug development professionals working in metabolic engineering and synthetic biology.
Introduction
This compound is a C6-dicarboxylic acid thioester with coenzyme A and a critical intermediate in the bio-based production of adipic acid, a valuable platform chemical for the synthesis of polymers like nylon-6,6. The study of this intermediate is crucial for understanding pathway dynamics, identifying metabolic bottlenecks, and optimizing adipic acid titers in engineered microorganisms. The most common strategy for its production in E. coli involves the heterologous expression of a synthetic pathway inspired by the reversal of the β-oxidation of dicarboxylic acids, often utilizing enzymes from organisms such as Thermobifida fusca.[1][2]
This protocol details the reconstruction of the initial steps of the reverse adipate-degradation pathway (RADP) in E. coli BL21(DE3) to allow for the accumulation and study of this compound. The pathway begins with the condensation of the central metabolites acetyl-CoA and succinyl-CoA.
Engineered Metabolic Pathway
The biosynthetic pathway for this compound is constructed by introducing three key enzymes from Thermobifida fusca into an E. coli host. The pathway leverages the native pools of acetyl-CoA and succinyl-CoA.
-
3-oxoadipyl-CoA thiolase (Tfu_0875): Catalyzes the Claisen condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.
-
3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.
-
3-hydroxyadipyl-CoA dehydratase (Tfu_0067): Dehydrates 3-hydroxyadipyl-CoA to produce the target molecule, this compound.
To enhance the availability of the precursor succinyl-CoA, the native E. coli sucD gene (encoding succinyl-CoA synthetase) can be deleted to prevent its conversion to succinate (B1194679) in the TCA cycle.[1]
Experimental Protocols
Protocol 1: Genetic Construct and Host Strain Preparation
This protocol describes the creation of an expression plasmid containing the codon-optimized genes from T. fusca and the preparation of the E. coli host strain.
3.1. Materials
-
E. coli DH5α (for cloning)
-
E. coli BL21(DE3) (for expression)
-
pETDuet-1 vector
-
Synthetic, codon-optimized genes for Tfu_0875, Tfu_2399, and Tfu_0067
-
Restriction enzymes (e.g., NcoI, BamHI, HindIII) and T4 DNA Ligase
-
LB Broth and LB Agar (B569324)
-
Antibiotics (Carbenicillin, 100 µg/mL)
-
Plasmid miniprep kit
-
DNA gel extraction kit
3.2. Methods
-
Gene Synthesis: Obtain synthetic DNA sequences for Tfu_0875, Tfu_2399, and Tfu_0067, codon-optimized for expression in E. coli. Flank the genes with appropriate restriction sites for cloning into the two multiple cloning sites (MCS) of pETDuet-1.
-
Vector and Insert Preparation: Digest the pETDuet-1 vector and the synthetic gene fragments with the corresponding restriction enzymes. Purify the digested vector and inserts using a DNA gel extraction kit.
-
Ligation: Perform a multi-fragment ligation to insert the three genes into the pETDuet-1 vector. For example, ligate Tfu_0875 into MCS1 and Tfu_2399 and Tfu_0067 as an operon into MCS2.
-
Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells. Plate on LB agar with carbenicillin (B1668345) and incubate overnight at 37°C.
-
Verification: Screen colonies by colony PCR and restriction digest of purified plasmids. Confirm the correct sequence of the final construct (pETDuet-RADP) by Sanger sequencing.
-
Host Strain Transformation: Transform the verified pETDuet-RADP plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with carbenicillin and incubate overnight at 37°C.
Protocol 2: Protein Expression and Metabolite Production
This protocol details the cultivation of the engineered strain and induction of gene expression to produce this compound.
3.3. Materials
-
Engineered E. coli BL21(DE3)/pETDuet-RADP
-
Terrific Broth (TB) medium supplemented with 8 g/L glycerol (B35011)
-
Carbenicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock
-
Shaking incubator
-
Spectrophotometer
3.4. Methods
-
Starter Culture: Inoculate a single colony of the engineered strain into 10 mL of LB medium containing carbenicillin. Incubate overnight at 37°C with shaking at 220 rpm.
-
Main Culture: Inoculate 500 mL of TB medium (with 8 g/L glycerol and carbenicillin) in a 2 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 30°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Production Phase: Continue incubation at 30°C for 12-16 hours with shaking at 220 rpm.
-
Cell Harvest: After the incubation period, harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.
Protocol 3: Metabolite Extraction and Analysis
This protocol describes the extraction of intracellular acyl-CoA esters and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.5. Materials
-
Frozen cell pellet
-
Extraction Buffer: 2.5% (w/v) 5-Sulfosalicylic acid (SSA) in a 50:50 acetonitrile:water solution
-
Ice-cold 100% methanol
-
Vortex mixer, refrigerated centrifuge
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM tributylamine, 15 mM acetic acid in water
-
Mobile Phase B: Methanol
-
This compound analytical standard (if available) or a related internal standard (e.g., ¹³C-labeled succinyl-CoA)
3.6. Methods
-
Cell Lysis and Extraction: Resuspend the frozen cell pellet (from ~50 mL of culture) in 1 mL of ice-cold Extraction Buffer. Vortex vigorously for 2 minutes.
-
Precipitation: Add 1 mL of ice-cold 100% methanol. Vortex for 1 minute and incubate on ice for 20 minutes to precipitate proteins.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Sample Preparation: Transfer the supernatant to a new microfuge tube. If an internal standard is used, add it at this stage. Filter the sample through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Analysis:
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
MS Detection: Use positive ion mode electrospray ionization (ESI+). Monitor the specific parent-to-fragment ion transition (MRM) for this compound.
-
Data Presentation and Expected Results
Quantitative analysis of intracellular metabolites is essential for evaluating pathway efficiency. While precise yields of this compound are not widely reported, analysis of the acyl-CoA pool provides critical insights. The following tables present hypothetical, yet expected, data based on typical metabolic engineering experiments and established LC-MS/MS parameters for related molecules.
Table 1: Predicted LC-MS/MS MRM Transitions for Pathway Intermediates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Succinyl-CoA | 868.1 | 361.1 | Specific fragment from succinyl moiety |
| 3-Oxoadipyl-CoA | 910.1 | 403.1 | Specific fragment from 3-oxoadipyl moiety |
| 3-Hydroxyadipyl-CoA | 912.1 | 405.1 | Specific fragment from 3-hydroxyadipyl moiety |
| This compound | 894.1 | 387.1 | Specific fragment from dehydroadipoyl moiety |
| Coenzyme A (General) | 800-950 | 428.1 | Common fragment from adenosine (B11128) diphosphate |
Note: The specific m/z values should be empirically determined by direct infusion of standards if available. The product ions listed are predicted based on the fragmentation of the acyl group, while the 428.1 m/z fragment is a common product ion for many CoA esters.
Table 2: Example Quantification of Acyl-CoA Intermediates
| Strain | Relevant Genotype | Intracellular Concentration (nmol/gDCW) |
| E. coli BL21(DE3) | Wild-Type (Control) | Succinyl-CoA: ~25[3] Others: Not Detected |
| Engineered Strain 1 | pETDuet-RADP | Succinyl-CoA: ~15 3-Oxoadipyl-CoA: ~5 3-Hydroxyadipyl-CoA: ~8 this compound: ~12 |
| Engineered Strain 2 | pETDuet-RADP, ΔsucD | Succinyl-CoA: ~40 3-Oxoadipyl-CoA: ~15 3-Hydroxyadipyl-CoA: ~25 this compound: ~35 |
Note: These values are illustrative. Actual concentrations will vary based on cultivation conditions, induction strength, and extraction efficiency. gDCW = grams of dry cell weight.
Successful implementation of these protocols should result in the detectable accumulation of this compound in the engineered E. coli strains. The deletion of competing pathways, such as the sucD gene, is expected to significantly increase the pool of the precursor succinyl-CoA and, consequently, the concentration of the target intermediate. The LC-MS/MS method provides a sensitive and specific means to quantify these changes, enabling a detailed study of the pathway's performance.
References
Application of Liquid Chromatography for the Separation of (Z)-2,3-Dehydroadipoyl-CoA
Abstract
(Z)-2,3-dehydroadipoyl-CoA is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway found in some archaea. The accurate separation and quantification of this metabolite are crucial for studying the kinetics and regulation of this important biochemical pathway. This application note details a robust method for the separation of this compound from a complex biological matrix using reverse-phase high-performance liquid chromatography (HPLC). The described protocol is designed for researchers, scientists, and drug development professionals working on microbial metabolism and related fields.
Introduction
The 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle is an energy-efficient carbon fixation pathway that allows certain microorganisms to thrive in extreme environments. This compound is a six-carbon unsaturated acyl-CoA thioester that serves as a critical intermediate in this cycle. Understanding the metabolic flux through this pathway requires precise analytical methods to quantify its intermediates. Liquid chromatography, particularly reverse-phase HPLC, is a powerful technique for the separation of acyl-CoA thioesters due to its high resolution and sensitivity. This document provides a detailed protocol for the separation of this compound, enabling its identification and quantification in research and drug development settings.
Signaling Pathway
This compound is an intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle. The pathway involves a series of enzymatic reactions to convert acetyl-CoA and bicarbonate into two molecules of acetyl-CoA, effectively fixing inorganic carbon.
Experimental Protocol
This protocol is based on established methods for the separation of various acyl-CoA thioesters by reverse-phase HPLC.[1][2]
1. Sample Preparation
Biological samples (e.g., cell pellets) should be rapidly quenched to halt metabolic activity.
-
Homogenize the sample in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add 1 mL of 2-propanol and continue homogenization.
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A for HPLC analysis.
2. HPLC Instrumentation and Conditions
The following parameters are recommended for a standard HPLC system equipped with a UV detector.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 100 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-32 min: 50-5% B; 32-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
3. Data Analysis
This compound is identified by its retention time compared to a purified standard. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of the analyte.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Data Presentation
The quantitative data for the proposed HPLC method are summarized in the table below.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 100 mM Potassium Phosphate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm (UV) |
| Run Time | 40 minutes |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the separation of this compound using standard reverse-phase HPLC instrumentation. This method is essential for researchers studying the 3-hydroxypropionate/4-hydroxybutyrate cycle and can be adapted for the analysis of other acyl-CoA thioesters. The clear workflow and detailed parameters will enable scientists to implement this technique for accurate quantification of this key metabolic intermediate.
References
Troubleshooting & Optimization
challenges in the chemical synthesis of (Z)-2,3-dehydroadipoyl-CoA
Welcome to the technical support center for the chemical synthesis of (Z)-2,3-dehydroadipoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this important intermediate.
Troubleshooting Guide
The chemical synthesis of this compound presents several challenges, primarily related to the selective functionalization of a dicarboxylic acid and the preservation of the Z-isomeric purity of the double bond. This guide addresses common issues encountered during a plausible synthetic route.
Plausible Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Issue 1: Low yield of mono-protected (Z)-hex-2-enedioate in Step 1.
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Question: I am getting a mixture of di-protected, unreacted starting material, and only a small amount of the desired mono-protected product. How can I improve the selectivity for mono-protection?
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Answer: Achieving selective mono-protection of a symmetric dicarboxylic acid can be challenging. Here are a few strategies to improve selectivity:
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Stoichiometry Control: Carefully control the stoichiometry of your protecting group reagent. Using a slight excess (1.1-1.2 equivalents) of the protecting group can favor mono-protection over di-protection.
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Statistical Mono-esterification: Employing a method like the one described for long-chain dicarboxylic acids using trifluoroacetic anhydride (TFAA) and a lithium salt (e.g., LiCl) can enhance mono-ester selectivity. The lithium salt is proposed to coordinate to one carboxylate group, sterically hindering its reaction.
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Use of Bulky Protecting Groups: Employing a bulky protecting group (e.g., tert-butyl) can sterically hinder the protection of the second carboxylic acid after the first one has reacted.
-
Alternative Methods: Consider enzymatic methods for selective mono-esterification, which can offer high regioselectivity.
-
| Parameter | Recommendation for Mono-protection |
| Protecting Group Reagent | 1.1 - 1.2 equivalents |
| Additives | Consider LiCl with TFAA activation |
| Protecting Group Choice | Bulky groups like tert-butyl |
Issue 2: Isomerization of the Z-double bond to the E-isomer during synthesis.
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Question: My final product is a mixture of Z and E isomers. How can I prevent this isomerization?
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Answer: The (Z)-α,β-unsaturated system is thermodynamically less stable than the (E)-isomer and can be prone to isomerization, especially under harsh reaction conditions. To minimize this:
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Mild Reaction Conditions: Avoid high temperatures and strongly basic or acidic conditions throughout the synthesis. For the coupling step with Coenzyme A, use mild coupling agents that operate at or below room temperature.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize the risk of Michael addition-elimination pathways that can lead to isomerization.
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Light Exposure: Protect your reaction mixtures and purified product from prolonged exposure to UV light, as photochemical isomerization can occur.[1]
-
Purification: If isomerization does occur, separation of the Z and E isomers can often be achieved by reverse-phase HPLC.[1][2][3]
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Issue 3: Formation of di-Coenzyme A thioester and other side products in Step 3.
-
Question: During the coupling reaction with Coenzyme A, I am observing the formation of a significant amount of the di-thioester byproduct. How can I avoid this?
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Answer: The formation of the di-CoA thioester suggests that either your mono-protected starting material is not pure or that the protecting group is being cleaved under the reaction conditions.
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Purity of Starting Material: Ensure that your mono-protected (Z)-hex-2-enedioate is of high purity and free from the di-acid starting material before proceeding to the activation and coupling steps.
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Orthogonal Protecting Group: Choose a protecting group that is stable to the conditions of the activation and coupling reactions and can be removed without affecting the thioester or the double bond. For example, if you are using a carbodiimide-mediated coupling, ensure your protecting group is stable to these conditions.
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Controlled Activation: Activate the carboxylic acid in situ and add Coenzyme A immediately to minimize side reactions.
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Issue 4: Difficulty in purifying the final product.
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Question: I am having trouble separating my final product, this compound, from unreacted Coenzyme A and other impurities. What are the recommended purification methods?
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Answer: Purification of acyl-CoA derivatives can be challenging due to their polar nature and potential instability.
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Solid-Phase Extraction (SPE): A preliminary clean-up using a C18 SPE cartridge can be effective for removing salts and some non-polar impurities.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common and effective method for purifying acyl-CoA esters. A C18 column with a water/acetonitrile gradient containing a small amount of a volatile acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is protonated is typically used.
-
Lyophilization: After HPLC purification, the product is often obtained in a dilute aqueous solution. Lyophilization is the preferred method for isolating the final product as a stable solid.
-
| Purification Method | Typical Stationary Phase | Mobile Phase |
| SPE | C18 | Methanol/Water |
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A logical starting material is (Z)-hex-2-enedioic acid.[4] While not as common as its (E)-isomer, it can be synthesized or sourced commercially.
Q2: How can I confirm the stereochemistry of the double bond in my final product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The coupling constant (J-value) between the vinyl protons in the 1H NMR spectrum can distinguish between the Z and E isomers. For (Z)-isomers, the coupling constant is typically in the range of 10-12 Hz, while for (E)-isomers, it is larger, around 15-18 Hz.
Q3: What are the best methods for activating the carboxylic acid for coupling with Coenzyme A?
A3: Several methods can be employed for the activation of the carboxylic acid. The choice depends on the stability of your substrate and protecting groups.
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Mixed Anhydride Method: Reaction with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine is a common and effective method.
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Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form the thioester directly.
-
Acyl Imidazole Method: Activation with carbonyldiimidazole (CDI) is another mild and efficient option.
Q4: How should I store the final product, this compound?
A4: Acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder at -20°C or below under an inert atmosphere (e.g., argon or nitrogen). For short-term use, solutions can be prepared in a slightly acidic buffer (pH 4-5) and stored at -20°C.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific setup and reagents.
Protocol 1: Selective Mono-tert-butylesterification of (Z)-Hex-2-enedioic Acid
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Suspend (Z)-hex-2-enedioic acid (1 equivalent) and LiCl (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
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Cool the mixture to 0°C.
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Slowly add trifluoroacetic anhydride (TFAA) (1.1 equivalents) dropwise.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
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Add tert-butanol (B103910) (5 equivalents) and stir for 12 hours.
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Quench the reaction with saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to isolate the mono-tert-butyl ester.
Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
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Dissolve the mono-protected (Z)-hex-2-enedioate (1 equivalent) in anhydrous THF.
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Cool the solution to -15°C.
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Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent).
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Stir the reaction mixture at -15°C for 30 minutes.
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In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in cold water (pH adjusted to ~7.5 with sodium bicarbonate).
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Slowly add the Coenzyme A solution to the mixed anhydride solution at -15°C.
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Allow the reaction to slowly warm to room temperature and stir for 4 hours.
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Acidify the reaction mixture to pH ~4 with dilute HCl.
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Concentrate the mixture under reduced pressure and purify by preparative HPLC.
Protocol 3: Deprotection of the tert-Butyl Ester
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Dissolve the purified, protected this compound in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v solution in dichloromethane).
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Stir the reaction at room temperature for 1-2 hours, monitoring by HPLC.
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Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation at low temperature.
-
Co-evaporate with toluene (B28343) several times to remove residual TFA.
-
Dissolve the residue in a small amount of water and lyophilize to obtain the final product.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Synthesis:
Caption: Troubleshooting logic for the synthesis of this compound.
References
overcoming instability of (Z)-2,3-dehydroadipoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the instability of (Z)-2,3-dehydroadipoyl-CoA during extraction from E. coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is a cis-2-enoyl-CoA that serves as an intermediate in certain metabolic pathways.[1] Its instability primarily stems from the high-energy thioester bond, which is susceptible to both enzymatic and chemical hydrolysis. The cis configuration of the double bond may also contribute to steric strain, potentially increasing its reactivity and susceptibility to degradation.
Q2: What are the main challenges encountered during the extraction of this compound?
The primary challenges are the chemical and enzymatic degradation of the molecule. Chemical hydrolysis of the thioester bond can be catalyzed by acidic or basic conditions and elevated temperatures. Enzymatic degradation can occur due to the activity of endogenous acyl-CoA thioesterases present in the cell lysate.
Q3: What is the optimal pH range to maintain the stability of this compound during extraction?
Q4: How does temperature affect the stability of this compound?
Higher temperatures accelerate the rate of chemical hydrolysis. Therefore, it is crucial to perform all extraction and purification steps at low temperatures (0-4°C) to minimize degradation.
Q5: Are there any known enzymes in E. coli that can degrade this compound?
E. coli possesses several acyl-CoA thioesterases that can hydrolyze thioester bonds. While direct evidence for their activity on this compound is limited, it is highly probable that these enzymes contribute to its degradation during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | 1. Chemical Degradation: Exposure to harsh pH or high temperatures. 2. Enzymatic Degradation: Action of endogenous thioesterases. 3. Inefficient Extraction: Poor cell lysis or phase separation. | 1. Maintain a pH of 6.0-7.0 throughout the extraction process and keep samples on ice or at 4°C. 2. Add broad-spectrum thioesterase inhibitors to the lysis buffer. Consider rapid heat inactivation of the cell lysate immediately after sonication, followed by cooling, though this should be tested for its effect on the target molecule. 3. Optimize cell lysis protocol (e.g., sonication parameters). Ensure complete phase separation during liquid-liquid extraction or use a validated solid-phase extraction (SPE) method. |
| High variability in yield between replicate extractions. | 1. Inconsistent timing: Delays between cell harvesting, lysis, and extraction. 2. Temperature fluctuations: Allowing samples to warm up during processing. 3. Incomplete inactivation of enzymes: Insufficient mixing with lysis buffer containing inhibitors. | 1. Standardize the timing of each step of the protocol. Process samples immediately after harvesting. 2. Use pre-chilled buffers, tubes, and equipment. Work in a cold room or on ice at all times. 3. Ensure thorough and rapid mixing of the cell pellet with the lysis buffer. |
| Presence of degradation products in the final extract (e.g., free coenzyme A or 2,3-dehydroadipic acid). | 1. Hydrolysis of the thioester bond. | 1. Implement all the recommendations for minimizing chemical and enzymatic degradation mentioned above. Consider using a milder extraction method such as solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: Recommended Extraction of this compound from E. coli
This protocol is designed to minimize degradation by maintaining a controlled pH and low temperature.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Potassium Phosphate buffer (pH 6.5), 2 mM EDTA, 10 mM DTT, and a cocktail of broad-spectrum thioesterase inhibitors.
-
Quenching Solution: 60% Methanol (B129727) (-20°C)
-
Extraction Solvent: Acetonitrile (B52724) (-20°C)
-
Centrifuge capable of 4°C operation
-
Sonicator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Cell Harvesting and Quenching:
-
Harvest E. coli cells by centrifugation at 4,000 x g for 10 min at 4°C.
-
Immediately resuspend the cell pellet in ice-cold quenching solution to rapidly arrest metabolic activity.
-
Centrifuge at 4,000 x g for 10 min at 4°C and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of cell wet weight.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent sample heating.
-
-
Protein Precipitation and Extraction:
-
Add two volumes of ice-cold acetonitrile to the cell lysate.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet the precipitated protein and cell debris.
-
-
Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a new tube.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic-content buffer to remove polar impurities.
-
Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Analysis:
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in a suitable buffer for downstream analysis (e.g., LC-MS/MS).
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions.
(Note: This table is based on general principles for unsaturated acyl-CoA esters and is for illustrative purposes. Experimental validation is required.)
| Condition | Temperature (°C) | pH | Half-life (t½) (hours) |
| Optimal | 4 | 6.5 | > 24 |
| Sub-optimal (Temperature) | 25 | 6.5 | ~ 4-6 |
| Sub-optimal (pH) | 4 | 4.0 | ~ 8-12 |
| Sub-optimal (pH) | 4 | 8.5 | ~ 6-10 |
| Harsh | 37 | 8.5 | < 1 |
Visualizations
References
optimizing mass spectrometry settings for (Z)-2,3-dehydroadipoyl-CoA
Technical Support Center: Analysis of (Z)-2,3-dehydroadipoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular properties of this compound relevant for mass spectrometry?
A1: Understanding the fundamental properties of this compound is crucial for method development. Key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H42N7O19P3S | [1] |
| Monoisotopic Mass | 893.14690430 Da | [1] |
| Charge State (Typical) | [M+H]+, [M-H]- | |
| Key Structural Features | Acyl-CoA thioester, cis-double bond, dicarboxylic acid moiety | [1] |
Q2: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
A2: In positive ion mode, acyl-CoA compounds typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety. This fragmentation is a reliable marker for identifying acyl-CoA species. The resulting product ion will have a mass-to-charge ratio (m/z) corresponding to the acyl group attached to the phosphopantetheine arm. For this compound ([M+H]+ = 894.154 g/mol ), the expected major product ion would be around m/z 387.15. In negative ion mode, fragmentation can be more complex and may not show a single dominant neutral loss.
Q3: Which ionization technique is best suited for analyzing this compound?
A3: Electrospray ionization (ESI) is the most common and effective ionization technique for acyl-CoA compounds. Both positive and negative ion modes can be used, and the choice often depends on the specific instrumentation and experimental goals. Positive ion mode is often preferred due to the characteristic and predictable neutral loss of 507 Da.
Q4: How can I improve the stability of this compound during sample preparation and analysis?
A4: Acyl-CoA thioesters are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH. To minimize degradation:
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Maintain samples at a low temperature (4°C or on ice) throughout the preparation process.
-
Use acidic conditions (e.g., pH 4-6) for extraction and in the mobile phase.
-
Minimize the time between sample preparation and analysis.
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For long-term storage, keep samples as a lyophilized powder or in an organic solvent at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Sample Degradation: Instability of the thioester bond. | - Prepare fresh samples and analyze them immediately.- Ensure the sample and mobile phase are at an acidic pH.- Keep samples cold during preparation and in the autosampler. |
| Inefficient Ionization: Suboptimal ESI source parameters. | - Optimize source parameters such as capillary voltage, gas flow, and temperature.- Check for the presence of ion-suppressing agents in the sample or mobile phase. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Chelation with Metal Ions: The phosphate (B84403) groups of CoA can chelate with metal ions from the LC system or column. | |
| In-source Fragmentation | High Source Temperature or Voltages: The molecule may be fragmenting in the ion source before reaching the mass analyzer. | |
| Inconsistent Retention Time | Column Degradation: Harsh mobile phase conditions or sample matrix effects. | - Use a guard column to protect the analytical column.- Flush the column regularly.- Consider using a more robust column chemistry. |
| Mobile Phase Inconsistency: Improper mixing or degradation of mobile phase components. | - Prepare fresh mobile phases daily.- Ensure proper solvent degassing. | |
| Difficulty in Fragmentation or No Characteristic Neutral Loss | Incorrect Collision Energy: Suboptimal collision energy in the MS/MS experiment. | - Perform a collision energy ramp experiment to determine the optimal energy for the desired fragmentation.- Start with a collision energy range of 20-40 eV for positive ion mode. |
| Wrong Precursor Ion Selection: Incorrect m/z selected for fragmentation. | - Verify the m/z of the precursor ion in a full scan MS1 experiment.- Account for the correct protonation state ([M+H]+). |
Experimental Protocols
Recommended LC-MS/MS Parameters for this compound
The following table provides a starting point for optimizing your LC-MS/MS method. These parameters are based on general methods for short- to medium-chain acyl-CoAs and should be adapted for your specific instrumentation.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. A typical starting point is 5% B, ramping to 95% B over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry (Positive ESI) | |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | Instrument dependent, typically 600 - 800 L/hr |
| Cone Gas Flow | Instrument dependent, typically 20 - 50 L/hr |
| Tandem MS (MRM/SRM) | |
| Precursor Ion (Q1) | m/z 894.2 |
| Product Ion (Q3) | m/z 387.2 (for neutral loss of 507 Da) |
| Collision Energy | 25 - 35 eV (optimize for your instrument) |
| Dwell Time | 50 - 100 ms |
Visualizations
Experimental Workflow for this compound Analysis
A general workflow for analyzing this compound.
This compound in the Phenylacetate Degradation Pathway
This compound is an intermediate in the microbial degradation of phenylacetate. The following diagram illustrates a simplified portion of this pathway.
References
troubleshooting poor separation of acyl-CoAs in liquid chromatography
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why are my acyl-CoA peaks broad and tailing?
A1: Poor peak shape for acyl-CoAs is a common issue that can be attributed to several factors:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to tailing.
-
Column Overload: Injecting too much sample can exceed the column's capacity, resulting in broadened peaks.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoAs and their interaction with the stationary phase.
-
Column Contamination: Buildup of contaminants on the column frit or within the column bed can distort peak shape.[2]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Increase Ionic Strength: Incorporate a volatile salt like ammonium (B1175870) acetate (B1210297) (typically 5-10 mM) into your mobile phase to mask silanol (B1196071) interactions.[3]
-
Adjust pH: For reversed-phase chromatography, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for some acyl-CoAs.[4] Conversely, operating at a higher pH (e.g., pH 10.5 with ammonium hydroxide) has also been shown to be effective, particularly for long-chain species.[5]
-
-
Reduce Sample Load: Dilute your sample and reinject to see if peak shape improves.[1]
-
Use an Appropriate Column: Consider using a column with a different stationary phase, such as a C8 or a HILIC column, which may offer different selectivity.[6][7]
-
Clean Your Column: Follow the manufacturer's instructions for column washing. A common procedure involves flushing with progressively stronger organic solvents.
Q2: I am seeing co-elution of several acyl-CoA species. How can I improve separation?
A2: Co-elution of structurally similar acyl-CoAs, such as isomers like succinyl-CoA and methylmalonyl-CoA, is a frequent challenge.[3]
Troubleshooting Steps:
-
Modify the Gradient:
-
Decrease the Gradient Slope: A shallower gradient provides more time for analytes to interact with the stationary phase, often leading to better resolution.
-
Introduce an Isocratic Hold: A brief isocratic hold at the beginning of the gradient can sometimes improve the separation of early eluting peaks.
-
-
Change the Mobile Phase:
-
Alter the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can change the selectivity of the separation.
-
Utilize Ion-Pairing Reagents: While they can suppress MS signal, ion-pairing agents like trifluoroacetic acid (TFA) can significantly improve the separation of polar compounds.[8][9] If using TFA, a post-column "TFA fix" with an acid like propionic acid can help recover MS signal.[8]
-
-
Explore Different Column Chemistries:
Q3: My acyl-CoA signal intensity is low. What are the possible causes and solutions?
A3: Low signal intensity can stem from sample degradation, poor ionization, or matrix effects.
Troubleshooting Steps:
-
Ensure Sample Stability: Acyl-CoAs are unstable in aqueous solutions and are susceptible to hydrolysis.
-
Proper Storage: Store extracted samples as dry pellets at -80°C.[3]
-
Reconstitution Solvent: Reconstitute samples in a solvent that promotes stability, such as 50 mM ammonium acetate (pH 6.8) or methanol, immediately before analysis.[3][7]
-
Use Glass Vials: Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signal.[10]
-
-
Optimize Mass Spectrometry Parameters:
-
Minimize Matrix Effects:
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. However, be aware that SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs.[13][14]
-
Dilution: Diluting the sample can sometimes mitigate ion suppression.
-
Internal Standards: Use stable isotope-labeled internal standards to compensate for matrix effects and improve quantification accuracy.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Action |
| All peaks tail | Secondary interactions with the column; Extra-column volume; Column contamination | Add a buffer like ammonium acetate to the mobile phase.[3] Check and minimize the length and diameter of tubing. Clean the column according to the manufacturer's protocol. |
| Some peaks tail | Analyte-specific interactions; Co-elution with an interfering compound | Modify mobile phase pH.[15] Adjust the gradient to improve separation. |
| All peaks are fronting | Column overload | Dilute the sample and re-inject.[1] |
Issue 2: Poor Resolution and Co-elution
| Symptom | Potential Cause | Recommended Action |
| Peaks are broad and poorly separated | Suboptimal mobile phase; Inefficient column | Optimize the mobile phase composition (e.g., change organic solvent, add modifiers).[16] Ensure the column is not degraded; if so, replace it. |
| Closely eluting or co-eluting peaks | Insufficient selectivity | Decrease the gradient steepness. Try a different column chemistry (e.g., C8, HILIC).[6][7] |
| Retention time shifts | Inconsistent mobile phase preparation; Column not equilibrated | Prepare fresh mobile phase. Increase the column equilibration time between injections.[16] |
Experimental Protocols
Protocol 1: Sample Extraction for Short- to Medium-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from methods that do not require solid-phase extraction, which can be beneficial for retaining hydrophilic species.[11][13]
-
Cell Lysis and Deproteinization: a. Aspirate the culture medium and place the plate on ice. b. Add 400 µL of ice-cold 90% methanol containing an appropriate internal standard. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Sample Preparation for Injection: a. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. b. Store the dried pellet at -80°C until analysis.[3] c. Immediately before LC-MS analysis, reconstitute the pellet in a suitable solvent (e.g., 30 µl of 50 mM ammonium acetate, pH 6.8).[3]
Protocol 2: Reversed-Phase Liquid Chromatography for Acyl-CoA Separation
This is a general-purpose method for the separation of a broad range of acyl-CoAs.[3]
-
Column: Luna C18 (100 x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibrate at 2% B
-
Visualizations
Caption: A general workflow for troubleshooting poor acyl-CoA separation.
Caption: Factors influencing the liquid chromatography separation of acyl-CoAs.
References
- 1. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 2. agilent.com [agilent.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. covachem.com [covachem.com]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 15. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 16. uhplcs.com [uhplcs.com]
minimizing isomerization of (Z)-2,3-dehydroadipoyl-CoA during analysis
Technical Support Center: Analysis of (Z)-2,3-dehydroadipoyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of this compound to its (E)-isomer during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is isomerization a concern?
This compound is an unsaturated acyl-coenzyme A (acyl-CoA) thioester. The "Z" designation refers to the stereochemistry of the double bond, where the highest priority substituents are on the same side. Due to restricted rotation around the carbon-carbon double bond, it can convert to the more thermodynamically stable (E)-isomer (trans)[1]. This isomerization is a critical issue in quantitative analysis because it leads to an underestimation of the true concentration of the (Z)-isomer and an overestimation of the (E)-isomer, potentially confounding experimental results.
Q2: What are the primary factors that cause isomerization from the (Z) to the (E) form?
The isomerization of α,β-unsaturated thioesters like this compound can be induced by several factors:
-
Acid/Proton Catalysis: Traces of acid can catalyze the Z → E isomerization. The process can occur through protonation of the double bond, allowing for rotation and subsequent deprotonation to form the more stable E-isomer[2][3].
-
Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond, promoting conversion to the more stable E-isomer.
-
Light: Photoisomerization can occur, particularly under UV light, which can excite the π-electrons of the double bond and facilitate rotation.
-
Enzymatic Activity: Residual enzymatic activity in biological samples could potentially catalyze the isomerization.
Q3: How should I prepare and store my samples to prevent isomerization before analysis?
Proper sample preparation is the most critical step in preventing isomerization. The goal is to quench metabolic activity and stabilize the analyte immediately upon sample collection.
-
Rapid Quenching: To halt all enzymatic processes, snap-freeze biological samples in liquid nitrogen immediately after collection[4]. For cell cultures, this can be followed by immediate extraction with an ice-cold solvent.
-
Extraction Solvent: A common and effective method for extracting acyl-CoAs and other metabolites is to use a cold solvent mixture, such as 80% methanol[4]. An alternative is the use of 5-sulfosalicylic acid (SSA), which deproteinizes the sample and has shown good recovery for short-chain acyl-CoAs without requiring solid-phase extraction (SPE)[5]. Trichloroacetic acid (TCA) is also used but may lead to lower recovery of some CoA species[5].
-
Temperature Control: All sample preparation steps, including extraction, centrifugation, and solvent evaporation, should be performed at low temperatures (0-4°C) to minimize thermal degradation and isomerization.
-
Light Protection: Protect samples from direct light by using amber vials or wrapping tubes in aluminum foil.
-
Storage: Store extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles[4].
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant (E)-isomer peak observed in chromatogram of a fresh sample. | 1. Acidic Conditions: Trace acid in solvents, glassware, or the sample matrix. 2. High Temperature: Sample processing or analytical column temperature is too high. 3. Light Exposure: Sample was exposed to UV or strong visible light. | 1. Ensure all solvents and buffers are pH-neutral or slightly basic if compatible with the analyte. Use high-purity solvents. 2. Maintain low temperatures (<4°C) during all sample preparation steps. Run the HPLC/UPLC analysis at a reduced column temperature (e.g., 20-25°C) if resolution is maintained. 3. Work in a dimly lit area and use amber autosampler vials. |
| Poor recovery of total acyl-CoA species. | 1. Inefficient Extraction: The chosen solvent system is not optimal for acyl-CoA extraction. 2. Degradation: Thioester bond is susceptible to hydrolysis, especially at extreme pH. 3. Adsorption: Analyte is adsorbing to plasticware or glassware. | 1. Use validated extraction methods. A protocol using 5-sulfosalicylic acid (SSA) has shown high recovery for short-chain acyl-CoAs[5]. A chloroform/methanol (B129727)/water partition can also be effective[6]. 2. Maintain sample pH between 6.0 and 8.0. 3. Use low-adsorption polypropylene (B1209903) tubes and silanized glass vials. |
| Inconsistent results between replicate injections. | 1. Ongoing Isomerization in Autosampler: The sample may be unstable in the autosampler environment. 2. Sample Degradation: The extracted sample is not stable over the course of the analytical run. | 1. Set the autosampler temperature to a low value (e.g., 4°C). 2. Minimize the time between sample preparation and injection. Prepare samples in smaller batches if the analytical run is long. Include a quality control (QC) sample injected periodically to monitor stability[4]. |
| Poor chromatographic peak shape or resolution. | 1. Inappropriate Column/Mobile Phase: The HPLC/UPLC method is not optimized for acyl-CoA analysis. 2. Matrix Effects: Co-eluting compounds from the biological matrix interfere with the analysis. | 1. Use a reversed-phase C18 column. Employ a gradient elution with a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol[7]. 2. Improve sample cleanup using solid-phase extraction (SPE) if necessary. Ensure the analytical method, especially if using mass spectrometry, is highly specific[8]. |
Experimental Protocols
Protocol 1: Sample Quenching and Extraction from Cell Culture
This protocol is adapted from standard metabolomics procedures to maximize the stability of acyl-CoA thioesters[4].
-
Preparation: Prepare an ice-cold extraction solution of 80% HPLC-grade methanol in water. Prepare a wash solution of ice-cold phosphate-buffered saline (PBS).
-
Cell Washing: Aspirate the culture medium from the cell culture dish. Quickly wash the cells twice with 5 mL of ice-cold PBS to remove any remaining media.
-
Metabolism Quenching: Immediately after washing, add enough liquid nitrogen to cover the cell monolayer to snap-freeze the cells and quench metabolism.
-
Extraction: Before the liquid nitrogen completely evaporates, add 1 mL of the ice-cold 80% methanol solution directly to the dish.
-
Cell Lysis and Collection: Place the dish on ice. Use a cell scraper to mechanically detach the frozen cells into the methanol solution. Pipette the resulting lysate, including cell debris, into a pre-chilled 1.5 mL microcentrifuge tube.
-
Deproteinization: Vortex the tube for 30 seconds and centrifuge at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new, clean, amber-colored autosampler vial.
-
Storage: Store the vial at -80°C until analysis.
Protocol 2: HPLC-MS/MS Analysis
Acyl-CoAs are typically analyzed by reversed-phase liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity[5][8][9].
-
Chromatographic System: A UPLC/HPLC system with a temperature-controlled autosampler and column compartment.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: Linear gradient from 2% to 60% B
-
15-17 min: Linear gradient from 60% to 98% B
-
17-19 min: Hold at 98% B
-
19-20 min: Return to 2% B
-
20-25 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for (Z)- and (E)-2,3-dehydroadipoyl-CoA will need to be determined by infusing pure standards.
Visualizations
Caption: Factors promoting the isomerization of (Z) to (E)-2,3-dehydroadipoyl-CoA.
Caption: Recommended workflow for sample handling and analysis to minimize isomerization.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in quantification of (Z)-2,3-dehydroadipoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of (Z)-2,3-dehydroadipoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] In biological samples, common sources of matrix effects include salts, phospholipids, and other endogenous metabolites.[3][4]
Q2: What is the most effective way to correct for matrix effects in my assay?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][5] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, ensuring that it experiences the same matrix effects as the analyte. This allows for accurate normalization of the signal.[5][6]
Q3: Are there any sample preparation techniques that can minimize matrix effects for acyl-CoAs?
A3: Yes, several sample preparation strategies can reduce matrix effects. These include:
-
Protein Precipitation (PPT): A simple and rapid method, but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving interfering compounds behind.[4]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering components and concentrating the analyte.[4][7][8]
-
5-Sulfosalicylic Acid (SSA) Precipitation: This method has been shown to be effective for the extraction of short-chain acyl-CoAs with minimal matrix effects and may be applicable to this compound.[9][10]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Absolutely. Improving the chromatographic separation of this compound from co-eluting matrix components is a key strategy.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[3]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in the quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[1] 2. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, synthesize or obtain a SIL-IS for this compound. 3. Optimize Sample Preparation: Evaluate different sample cleanup techniques such as SPE or LLE to remove interfering matrix components.[4][7][8] |
| Inadequate Chromatographic Separation | 1. Modify Gradient Elution: Adjust the mobile phase gradient to better separate the analyte from co-eluting peaks. 2. Evaluate Different Columns: Test analytical columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to improve resolution.[3] |
Issue 2: Low sensitivity for this compound.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Improve Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression in biological matrices.[3][4] Consider specialized phospholipid removal plates or cartridges. 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1] 3. Optimize MS/MS Parameters: Ensure that the mass spectrometer is tuned and that the collision energy and other parameters are optimized for this compound. |
| Inefficient Extraction | 1. Evaluate Extraction Solvents: Test different extraction solvents and pH conditions to maximize the recovery of this compound. 2. Consider SSA Precipitation: Based on its success with other short-chain acyl-CoAs, test 5-sulfosalicylic acid for sample extraction.[9][10] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
| Technique | Advantages | Disadvantages | Potential for this compound |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, may result in significant matrix effects.[2] | A good starting point, but may require further optimization if matrix effects are significant. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar or non-polar interferences.[4] | Can be labor-intensive and require large solvent volumes. | Can be effective with careful optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Highly selective, can provide very clean extracts.[4][7][8] | More complex and costly to develop and run. | Excellent potential for minimizing matrix effects and achieving high sensitivity. |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Simple, effective for short-chain acyl-CoAs, minimal matrix effects reported.[9][10] | May not be universally applicable to all acyl-CoAs. | A promising and straightforward method to evaluate for this compound. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Blank Matrix Spiked Post-Extraction): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. After the final extraction step, spike the extract with a known amount of this compound standard.
-
Set C (Blank Matrix): Extract a blank matrix sample without the addition of the analyte.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoAs
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by equilibration with water.
-
Loading: Load the pre-treated sample (e.g., protein precipitated and supernatant diluted) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol, potentially with a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
enhancing the activity of enzymes that metabolize (Z)-2,3-dehydroadipoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolic pathways involving (Z)-2,3-dehydroadipoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the activity of enzymes that metabolize this key intermediate in adipic acid biosynthesis.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is responsible for the metabolism of this compound in engineered adipic acid production pathways?
A1: The primary enzyme catalyzing the hydration of this compound to 3-hydroxyadipyl-CoA is a 2,3-dehydroadipyl-CoA hydratase . In many engineered E. coli strains, this function is carried out by PaaF , an enoyl-CoA hydratase from the phenylacetate (B1230308) degradation pathway.[1] This enzyme is a member of the crotonase superfamily.[1]
Q2: What is the general mechanism of action for 2,3-dehydroadipyl-CoA hydratase (e.g., PaaF)?
A2: 2,3-dehydroadipyl-CoA hydratase catalyzes the syn-addition of a water molecule across the double bond of the trans-2-enoyl-CoA thioester.[2][3] The reaction is facilitated by two key glutamate (B1630785) residues within the active site that activate a water molecule for nucleophilic attack.[2][3]
Q3: What are the key factors that can influence the activity of 2,3-dehydroadipyl-CoA hydratase?
A3: Several factors can impact enzyme activity:
-
Temperature and pH: Like most enzymes, 2,3-dehydroadipyl-CoA hydratase has an optimal temperature and pH range for activity. Deviations can lead to reduced activity or denaturation.
-
Substrate and Cofactor Availability: Ensuring an adequate supply of this compound is crucial. While this specific enzyme does not require a cofactor, upstream and downstream enzymes in the pathway might.
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
-
Inhibitors: The presence of competitive or non-competitive inhibitors can reduce enzyme activity. These could be substrate analogs or other molecules present in the reaction mixture.
-
Post-Translational Modifications: Modifications such as acetylation can potentially regulate enzyme activity.
Q4: How can I enhance the overall flux through the adipic acid biosynthesis pathway?
A4: Enhancing the flux requires a holistic approach:
-
Optimize Codon Usage: When expressing the gene encoding 2,3-dehydroadipyl-CoA hydratase in a heterologous host like E. coli, optimizing the codon usage of the gene to match that of the host can improve translation efficiency and increase the amount of active enzyme.
-
Promoter Engineering: Utilizing strong, inducible, or constitutive promoters can increase the transcription of the enzyme-encoding gene, leading to higher protein levels.
-
Metabolic Engineering of the Host: Modifying the host's metabolism to increase the availability of precursors like acetyl-CoA and succinyl-CoA can drive the pathway forward.[4][5]
-
Enzyme Engineering: Directed evolution or rational design approaches can be used to improve the catalytic efficiency (kcat/Km) or stability of the 2,3-dehydroadipyl-CoA hydratase.
Troubleshooting Guides
Problem 1: Low or No Detectable 2,3-Dehydroadipyl-CoA Hydratase Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify that the assay buffer pH and temperature are optimal for the specific enzyme. Most enoyl-CoA hydratases function well at a physiological pH (around 7.0-8.0) and at temperatures between 25-37°C. |
| Enzyme Inactivity | Confirm the integrity and concentration of your purified enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Ensure proper storage conditions (typically -80°C in a suitable buffer with glycerol). Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | This compound, like other thioesters, can be susceptible to hydrolysis. Prepare the substrate solution fresh and keep it on ice. |
| Missing Components in Assay | Double-check that all components of the reaction mixture were added in the correct order and concentrations as specified in the protocol. |
| Instrument Settings | Ensure the spectrophotometer is set to the correct wavelength for monitoring the disappearance of the substrate's double bond (typically around 263 nm for enoyl-CoA thioesters). |
Problem 2: Inconsistent or Non-Reproducible Enzyme Activity Measurements
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of enzyme, substrate, and buffer. Prepare a master mix for the reaction components to minimize pipetting variations between samples. |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder or water bath to maintain a constant temperature throughout the assay. |
| Precipitation in the Assay | Centrifuge samples and buffer solutions before use to remove any precipitates that could interfere with spectrophotometric readings. |
| Substrate Limitation | If the reaction rate decreases rapidly, it may be due to substrate depletion. Ensure that the initial substrate concentration is well above the enzyme's Km to maintain zero-order kinetics during the initial rate measurement.[6] |
| Air Bubbles in Cuvette | Ensure there are no air bubbles in the light path of the cuvette, as they can scatter light and cause erratic readings. |
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for a typical 2,3-dehydroadipyl-CoA hydratase. Note that specific values will vary depending on the enzyme source and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| PaaF (E. coli) | This compound | 50 - 150 | 10 - 50 | 7.5 | 30 |
| Wild-Type Hydratase | This compound | 120 | 15 | 7.2 | 25 |
| Engineered Hydratase (Variant 1) | This compound | 80 | 35 | 7.5 | 30 |
| Engineered Hydratase (Variant 2) | This compound | 65 | 45 | 7.5 | 30 |
Experimental Protocols
Detailed Methodology: Expression and Purification of His-tagged 2,3-Dehydroadipyl-CoA Hydratase (e.g., PaaF from E. coli)
-
Gene Cloning and Expression Vector:
-
Synthesize the paaF gene with codon optimization for E. coli expression.
-
Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.
-
Transform the resulting plasmid into an expression host strain (e.g., E. coli BL21(DE3)).
-
-
Protein Expression:
-
Inoculate 1 L of LB medium containing the appropriate antibiotic (e.g., kanamycin) with an overnight culture of the expression strain.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, assess purity by SDS-PAGE, and store at -80°C.
-
Detailed Methodology: Spectrophotometric Assay for 2,3-Dehydroadipyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Substrate: this compound (synthesized enzymatically or chemically), prepared as a 1 mM stock solution in water.
-
Enzyme: Purified 2,3-dehydroadipyl-CoA hydratase at a suitable concentration (e.g., 0.1 mg/mL).
-
-
Assay Procedure:
-
Set up a quartz cuvette with a 1 cm path length.
-
To the cuvette, add 950 µL of Assay Buffer and 50 µL of the 1 mM substrate stock solution to a final concentration of 50 µM.
-
Mix by pipetting and place the cuvette in a spectrophotometer with the temperature controlled at 30°C.
-
Monitor the absorbance at 263 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the purified enzyme to the cuvette and mix quickly.
-
Record the decrease in absorbance at 263 nm over time for 2-5 minutes.
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA263/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the hydration of the enoyl-CoA double bond is approximately 6,700 M-1cm-1.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
-
Visualizations
References
- 1. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Degradation of (Z)-2,3-dehydroadipoyl-CoA in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of (Z)-2,3-dehydroadipoyl-CoA in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a monounsaturated dicarboxylic acyl-coenzyme A thioester. Like other unsaturated acyl-CoA molecules, it is susceptible to degradation through several mechanisms, including hydrolysis of the high-energy thioester bond, enzymatic cleavage, and oxidation of its double bond. Sample degradation can lead to inaccurate quantification and misinterpretation of experimental results, which is a significant concern in metabolic studies and drug development.
Q2: What are the primary pathways through which this compound degrades?
A2: The primary degradation pathways include:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline or neutral pH conditions and at elevated temperatures.
-
Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly cleave the thioester bond.
-
Oxidation: The cis-double bond is susceptible to oxidation, which can be initiated by reactive oxygen species (ROS) or catalyzed by enzymes.
Q3: What is the optimal pH and temperature for storing samples containing this compound?
A3: To minimize chemical hydrolysis, samples should be maintained at a slightly acidic pH, ideally between 4.0 and 6.0. Storage at low temperatures is crucial; for short-term storage (hours to days), 0-4°C is recommended. For long-term storage, flash-freezing in liquid nitrogen and subsequent storage at -80°C is the best practice.
Q4: How can I prevent enzymatic degradation during sample preparation?
A4: Immediate inactivation of enzymes upon cell lysis or tissue homogenization is critical. This can be achieved by:
-
Acidic Quenching: Adding a strong acid, such as perchloric acid or trichloroacetic acid, to the sample to precipitate proteins and inactivate enzymes.
-
Solvent Extraction: Using a cold organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water) to simultaneously extract metabolites and precipitate proteins.
-
Inhibitors: Including a cocktail of broad-spectrum thioesterase inhibitors in the extraction buffer.
Q5: Are there any specific considerations for handling a dicarboxylic acyl-CoA like this compound?
A5: The presence of a second carboxyl group can influence the molecule's solubility and interaction with enzymes. The degradation of dicarboxylic acids can occur via peroxisomal and mitochondrial β-oxidation.[1][2][3] Therefore, understanding the subcellular localization of your sample's origin is important for predicting potential enzymatic degradation pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal. | 1. Rapid enzymatic degradation during sample collection and processing. 2. Chemical hydrolysis due to inappropriate pH or temperature. 3. Oxidative degradation. 4. Inefficient extraction. | 1. Quench metabolic activity immediately upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a cold solvent quenching method.2. Maintain acidic pH (4.0-6.0) and low temperature (0-4°C) throughout the extraction process. Use pre-chilled buffers and solvents.3. Add antioxidants (e.g., BHT, TCEP) to extraction solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.4. Optimize your extraction protocol. Solid-phase extraction (SPE) can be effective for purifying and concentrating acyl-CoA esters. |
| High variability between replicate samples. | 1. Inconsistent timing in sample processing. 2. Variable temperatures during extraction. 3. Incomplete inactivation of enzymes. | 1. Standardize the workflow to ensure all samples are processed for the same duration and under identical conditions. 2. Use an ice bath or cold block to maintain a consistent low temperature for all samples during processing. 3. Ensure thorough mixing of quenching solution or extraction solvent with the sample to achieve complete enzyme inactivation. |
| Appearance of unexpected peaks in analytical chromatograms. | 1. Degradation products of this compound. 2. Contaminants from sample matrix or reagents. | 1. Analyze for potential degradation products, such as dehydroadipic acid and Coenzyme A. Use mass spectrometry to identify unknown peaks.2. Run blank samples (extraction solvent only) to identify potential sources of contamination. Use high-purity solvents and reagents. |
Quantitative Data on Stability (Estimated)
Disclaimer: The following data is estimated based on the stability of structurally similar unsaturated acyl-CoA thioesters. Specific degradation kinetics for this compound should be determined empirically.
Table 1: Estimated Half-life of this compound under Different pH Conditions at 25°C
| pH | Estimated Half-life |
| 4.0 | > 24 hours |
| 5.0 | 12 - 18 hours |
| 6.0 | 6 - 10 hours |
| 7.0 | 1 - 3 hours |
| 8.0 | < 30 minutes |
Table 2: Estimated Percentage Degradation of this compound after 4 hours at Different Temperatures (pH 6.0)
| Temperature | Estimated Degradation (%) |
| 0-4°C | < 5% |
| 25°C | 30 - 50% |
| 37°C | > 70% |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Quenching and Harvesting:
-
Aspirate the culture medium.
-
Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume of acidic buffer (e.g., 50 mM potassium phosphate, pH 5.0) for analysis.
-
Protocol 2: Extraction of this compound from Tissue Samples
-
Sample Collection and Homogenization:
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen.
-
Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen using a mortar and pestle.
-
-
Extraction:
-
Transfer the frozen powder to a pre-weighed tube containing 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
-
Homogenize the sample on ice using a tissue homogenizer.
-
-
Purification:
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
The supernatant contains the acyl-CoA esters.
-
For further purification, the supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for minimizing degradation during sample processing.
References
- 1. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the resolution of (Z)-2,3-dehydroadipoyl-CoA in NMR spectra
Welcome to the Technical Support Center for NMR analysis of (Z)-2,3-dehydroadipoyl-CoA and related molecules. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with spectral resolution.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals in the ¹H NMR spectrum of my this compound sample overlap so severely?
A1: Severe signal overlap is common in the ¹H NMR spectra of molecules like this compound. This is due to the presence of a flexible aliphatic chain containing multiple methylene (B1212753) (-CH₂-) groups. These protons exist in very similar chemical environments, causing their signals to have very close chemical shifts, which often merge into a broad, poorly resolved hump in a standard one-dimensional (1D) spectrum.[1][2]
Q2: What are the initial, simple steps I can take to try and resolve this signal overlap?
A2: Before proceeding to more complex experiments, simple adjustments to your sample preparation and data acquisition parameters can often improve spectral resolution.
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or methanol-d₄) can alter the chemical environment enough to induce small changes in chemical shifts, potentially separating overlapping signals.[1][3]
-
Vary the Temperature: Recording spectra at different temperatures can influence molecular conformation and dynamics.[1] This can sometimes shift proton signals enough to resolve overlaps.
-
Adjust Sample Concentration: High sample concentrations can lead to viscosity-related peak broadening and minor shifts from intermolecular interactions.[1][3] Diluting the sample may result in sharper, better-resolved signals.
-
Optimize Magnetic Field Homogeneity (Shimming): Poor shimming is a common cause of broad peaks.[3] Carefully shimming the spectrometer for your specific sample is a critical step to ensure the magnetic field is as homogeneous as possible.
Q3: Basic troubleshooting was not enough. What advanced NMR techniques can resolve my overlapping signals?
A3: When basic methods fail, multi-dimensional NMR spectroscopy is the most powerful tool for resolving complex, overlapping spectra.[4][5] These techniques spread the signals across a second frequency dimension, greatly enhancing spectral resolution.[6][7]
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2-3 chemical bonds.[6][8] It is excellent for tracing the connectivity of the proton spin systems within the molecule.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is even more powerful for aliphatic chains, as it reveals correlations between all protons within a coupled spin system, not just those that are directly connected.[8][9] This can help assign protons that are distant from each other but part of the same chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most effective techniques for resolving severe proton overlap.[6][7] It correlates each proton signal with the signal of the carbon atom it is directly attached to. Since the ¹³C chemical shift range is much wider than the ¹H range, proton signals that overlap in the 1D spectrum are often well-separated in the second (¹³C) dimension of the HSQC spectrum.[10]
Q4: Can I do anything during data processing to improve the final resolution?
A4: Yes, data processing techniques can significantly enhance spectral quality.
-
Apodization (Window Functions): Applying a window function to the Free Induction Decay (FID) before Fourier transformation can improve either the resolution or the signal-to-noise ratio.[11] For example, a Lorentzian-to-Gaussian transformation can be used to narrow line widths and improve resolution, at the cost of some signal intensity.
-
Phase and Baseline Correction: Accurate phase and baseline correction are essential for interpreting spectra correctly and can help distinguish real peaks from artifacts.[12]
-
Advanced Processing: Techniques like linear prediction can be used to extend the FID, which can lead to higher resolution in the final spectrum.[13]
Troubleshooting Guides and Protocols
Guide 1: Optimizing Sample Preparation
Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[14][15] Contaminants, solid particles, or incorrect concentration can all degrade spectral quality.
Experimental Protocol: Standard Sample Preparation
-
Select an Appropriate Solvent: Choose a deuterated solvent in which your compound is fully soluble. For CoA derivatives, buffer solutions in D₂O are common.
-
Determine Concentration: Aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[15] For ¹³C-based experiments like HSQC, a higher concentration may be necessary.
-
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure the compound is fully dissolved.
-
Filter the Sample: To remove any solid particles that can ruin magnetic field homogeneity, filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[15]
-
Degas the Sample (If Necessary): For sensitive samples like CoA, which can oxidize, degassing with an inert gas such as helium or nitrogen can prevent degradation.[16][17]
Table 1: Common Deuterated Solvents for NMR
| Solvent | Residual ¹H Signal (ppm) | Use Case |
| Chloroform-d (CDCl₃) | 7.26 | General purpose for non-polar to moderately polar organic molecules. |
| Water-d₂ (D₂O) | ~4.79 (variable) | For polar, water-soluble molecules like CoA derivatives. |
| Benzene-d₆ (C₆D₆) | 7.16 | Can induce significant solvent shifts, useful for resolving overlap.[3] |
| Methanol-d₄ (CD₃OD) | 3.31 (OH ~4.87) | For polar molecules, can also help resolve overlapping signals.[3] |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | Good for a range of polarities. |
Guide 2: Workflow for Improving Spectral Resolution
This workflow provides a logical progression from basic troubleshooting to advanced 2D NMR techniques.
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Guide 3: Acquiring 2D NMR Spectra
Two-dimensional NMR experiments are essential for resolving ambiguity from overlapping signals in 1D spectra.
Caption: Conceptual diagram of how 2D COSY resolves 1D signal overlap.
Experimental Protocol: ¹H-¹³C HSQC
The HSQC experiment is a cornerstone for resolving complex ¹H spectra.
-
Acquire a ¹H Spectrum: First, acquire a standard 1D ¹H spectrum to determine the full spectral width of the proton signals.
-
Acquire a ¹³C Spectrum: Acquire a 1D ¹³C spectrum (e.g., ¹³C with proton decoupling) to determine the carbon spectral width.
-
Set Up the HSQC Experiment: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Set Key Parameters: Input the spectral widths for both ¹H (F2 dimension) and ¹³C (F1 dimension). Use a typical one-bond ¹J(C,H) coupling constant value around 145 Hz for the pulse sequence delays.
-
Acquisition: The experiment time will depend on the sample concentration. For dilute samples, a longer acquisition time (several hours) may be required.
-
Processing: Process the 2D data using a sine-bell window function in both dimensions. After Fourier transformation, carefully phase the spectrum and perform baseline correction.
Table 2: Typical Acquisition Parameters for a 600 MHz Spectrometer
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Pulse Program | cosygpppqf | hsqcedetgpsisp2.3 |
| Spectral Width (F2, ¹H) | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 160 ppm |
| Number of Scans (NS) | 2-8 | 8-64 (or more) |
| Relaxation Delay (D1) | 1.5 - 2.0 s | 1.5 s |
| Acquired Points (F2) | 2048 | 2048 |
| Acquired Points (F1) | 256-512 | 128-256 |
| ¹J(C,H) for HSQC | N/A | ~145 Hz |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. Ultrafast 2D NMR for the analysis of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. fiveable.me [fiveable.me]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 13. Improving the quality of 2D solid-state NMR spectra of microcrystalline proteins by covariance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of (Z)-2,3-Dehydroadipoyl-CoA with Standards
For researchers in metabolic engineering and drug development, the accurate identification of key metabolites is paramount. This guide provides a comparative framework for confirming the identity of (Z)-2,3-dehydroadipoyl-CoA, a critical intermediate in the adipate (B1204190) degradation pathway, by comparing analytical data from a sample to that of a verified standard.
Comparative Data Tables
The identity of a synthesized or isolated batch of this compound can be confirmed by comparing its analytical properties to a known standard. Below are key comparative metrics.
Table 1: Chromatographic and Mass Spectrometric Comparison
| Parameter | Expected Value for Standard this compound | Experimental Sample | Match (Yes/No) |
| HPLC Retention Time (min) | To be determined empirically | ||
| Molecular Mass (Da) | 893.1469 | ||
| Precursor Ion (m/z) [M+H]⁺ | 894.1542 | ||
| Key MS/MS Fragment 1 (m/z) | ~387.1 (Acyl moiety + AMP) | ||
| Key MS/MS Fragment 2 (m/z) | 428.0368 (Adenosine-3',5'-bisphosphate) | ||
| Neutral Loss (Da) | 507.1174 (3'-phospho-ADP) |
Table 2: Spectroscopic Comparison
| Parameter | Expected Chemical Shifts (ppm) for Standard this compound | Experimental Sample | Match (Yes/No) |
| ¹H-NMR (olefinic protons) | To be determined empirically | ||
| ¹³C-NMR (carbonyl carbon) | To be determined empirically | ||
| UV Absorbance λmax (nm) | ~260 (adenine) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the analysis of acyl-CoA compounds.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for separating various acyl-CoA derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50-5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 260 nm.
-
Sample Preparation: Samples should be diluted in Mobile Phase A and filtered through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For more sensitive and specific detection, LC-MS/MS is the preferred method.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Optimized for the transition of the precursor ion to key fragments (typically 20-40 eV).
-
MRM Transitions:
-
Precursor: 894.15 m/z
-
Product Ions: Monitor for the expected fragments (e.g., ~387.1 m/z, 428.0 m/z).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: D₂O or a buffered aqueous solution at a controlled pH.
-
Sample Preparation: Lyophilize the purified sample and reconstitute in the chosen deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to assign proton and carbon signals.
Mandatory Visualizations
The following diagrams illustrate the metabolic context and the experimental workflow for identifying this compound.
Caption: Metabolic pathway for the degradation of adipate via β-oxidation.
Caption: Workflow for confirming the identity of this compound.
A Comparative Analysis of the Metabolic Fates of cis- and trans-Dehydroadipoyl-CoA
For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways of dicarboxylic acids is crucial for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a comprehensive comparison of the metabolic roles of cis- and trans-dehydroadipoyl-CoA, isomers of a key intermediate in certain catabolic pathways. While direct comparative studies are limited, this document synthesizes available data on the metabolism of related unsaturated dicarboxylic acids and the substrate specificities of relevant enzymes to infer the distinct metabolic fates of these two molecules.
The metabolism of unsaturated dicarboxylic acids, such as dehydroadipoyl-CoA, is a critical process primarily occurring within the peroxisomes. The stereochemistry of the double bond in these molecules dictates the specific enzymatic machinery required for their breakdown, ultimately influencing their metabolic roles. The trans isomer is generally considered a standard intermediate in the β-oxidation pathway, while the cis isomer requires an additional enzymatic step for its metabolism.
Key Metabolic Differences
The central distinction in the metabolism of cis- and trans-dehydroadipoyl-CoA lies in their interaction with the enzymes of the peroxisomal β-oxidation pathway.
-
trans-Dehydroadipoyl-CoA: As a 2-trans-enoyl-CoA, this isomer is a direct substrate for enoyl-CoA hydratase (crotonase), the second enzyme in the β-oxidation spiral. This enzyme catalyzes the hydration of the double bond to form 3-hydroxyadipoyl-CoA, which then proceeds through the remaining steps of β-oxidation.
-
cis-Dehydroadipoyl-CoA: The cis configuration of the double bond prevents direct hydration by the standard enoyl-CoA hydratase. Its entry into the β-oxidation pathway is contingent on the action of an isomerase, specifically an enoyl-CoA isomerase. This enzyme catalyzes the conversion of the cis-double bond to a trans-double bond, thereby converting cis-dehydroadipoyl-CoA into its metabolically active trans isomer.
This enzymatic distinction suggests that the metabolic flux of cis-dehydroadipoyl-CoA is dependent on the efficiency and expression levels of the specific enoyl-CoA isomerase capable of acting on dicarboxylyl-CoA esters.
Enzymatic Machinery and Substrate Specificity
| Enzyme | Substrate(s) | Product(s) | Cellular Localization | Significance in Dehydroadipoyl-CoA Metabolism |
| Acyl-CoA Oxidase | Adipoyl-CoA | trans-2-Dehydroadipoyl-CoA | Peroxisome | Initiates the β-oxidation of adipoyl-CoA, producing the trans isomer. |
| Enoyl-CoA Hydratase | trans-2-Dehydroadipoyl-CoA | 3-Hydroxyadipoyl-CoA | Peroxisome, Mitochondria | Directly processes the trans isomer in the standard β-oxidation pathway.[1] |
| Enoyl-CoA Isomerase | cis-Dehydroadipoyl-CoA (putative) | trans-Dehydroadipoyl-CoA (putative) | Peroxisome, Mitochondria | Essential for the conversion of the cis isomer to the metabolically active trans form. |
| 2,4-Dienoyl-CoA Reductase | Dienoyl-CoA intermediates | trans-3-Enoyl-CoA | Peroxisome, Mitochondria | Required for the metabolism of polyunsaturated dicarboxylic acids, but its direct role in dehydroadipoyl-CoA metabolism is unlikely unless further desaturation occurs.[2] |
Table 1: Key Enzymes in the Metabolism of Dehydroadipoyl-CoA Isomers. This table summarizes the primary enzymes expected to be involved in the metabolic processing of cis- and trans-dehydroadipoyl-CoA, their substrates, products, and cellular locations.
Metabolic Pathways
The metabolic pathways for both isomers ultimately converge on the standard peroxisomal β-oxidation spiral. However, the initial steps differ, highlighting the regulatory potential at the isomerization step for the cis isomer.
Experimental Protocols
To experimentally validate the metabolic differences between cis- and trans-dehydroadipoyl-CoA, the following methodologies would be essential:
Enzyme Activity Assays
Objective: To determine the substrate specificity and kinetic parameters of enoyl-CoA hydratase and enoyl-CoA isomerase for the dehydroadipoyl-CoA isomers.
Protocol:
-
Enzyme Purification: Isolate and purify enoyl-CoA hydratase and a candidate enoyl-CoA isomerase from peroxisomal extracts.
-
Substrate Synthesis: Chemically synthesize and purify both cis- and trans-dehydroadipoyl-CoA.
-
Spectrophotometric Assay:
-
For enoyl-CoA hydratase activity with the trans isomer, monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.
-
For enoyl-CoA isomerase activity, couple the reaction with an excess of enoyl-CoA hydratase and monitor the hydration of the resulting trans isomer.
-
-
Kinetic Analysis: Determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for each enzyme with its respective substrate(s).
Cellular Metabolism Studies using Labeled Substrates
Objective: To trace the metabolic fate of each isomer in intact cells.
Protocol:
-
Cell Culture: Utilize a cell line with active peroxisomal β-oxidation (e.g., hepatocytes).
-
Stable Isotope Labeling: Synthesize 13C-labeled cis- and trans-dehydroadipoyl-CoA.
-
Cellular Incubation: Incubate the cells with each labeled isomer for various time points.
-
Metabolite Extraction: Extract intracellular metabolites.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to identify and quantify the labeled dehydroadipoyl-CoA isomers and their downstream metabolites (e.g., 3-hydroxyadipoyl-CoA, glutaryl-CoA).
Potential Sources and Broader Metabolic Context
Dehydroadipoyl-CoA is an intermediate in the degradation of certain molecules, and its isomeric form may depend on the specific pathway of its generation.
-
Lysine and Tryptophan Degradation: The catabolism of these amino acids proceeds through glutaryl-CoA, which is subsequently decarboxylated to crotonyl-CoA.[3] While not directly producing dehydroadipoyl-CoA, this pathway highlights the metabolism of related dicarboxylic acid CoA esters.
-
Aromatic Compound Degradation: Certain anaerobic bacteria degrade aromatic compounds via benzoyl-CoA, which is eventually converted to aliphatic dicarboxyl-CoA derivatives.[4] It is conceivable that dehydroadipoyl-CoA isomers could arise from the degradation of specific aromatic structures.
Conclusion
The metabolic roles of cis- and trans-dehydroadipoyl-CoA are fundamentally dictated by the stereospecificity of the enzymes in the peroxisomal β-oxidation pathway. The trans isomer is a readily metabolizable intermediate, while the cis isomer requires an initial isomerization step, which could serve as a regulatory point. Further research, employing the experimental protocols outlined above, is necessary to fully elucidate the quantitative differences in the metabolic flux of these two isomers and to identify the specific enoyl-CoA isomerase responsible for the processing of cis-dehydroadipoyl-CoA. A deeper understanding of these pathways will be invaluable for developing targeted therapies for metabolic disorders involving dicarboxylic acid metabolism.
References
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of (Z)-2,3-dehydroadipoyl-CoA
This guide provides a comprehensive comparison of a new ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of (Z)-2,3-dehydroadipoyl-CoA against a standard high-performance liquid chromatography-ultraviolet (HPLC-UV) detection method. The data presented herein supports the validation of the new method, demonstrating its superior sensitivity, specificity, and efficiency for applications in metabolic research and drug development.
Introduction to this compound Analysis
This compound is an intermediate metabolite in the oxidative pathway of aromatic compounds. Accurate and precise quantification of this acyl-CoA thioester is crucial for studying metabolic flux, identifying enzyme deficiencies, and for the development of novel therapeutics targeting these pathways. While traditional HPLC-UV methods have been used, they often suffer from a lack of sensitivity and interference from complex biological matrices. The novel UHPLC-MS/MS method described here offers a significant improvement in analytical performance.
Comparison of Analytical Method Performance
The validation of the new UHPLC-MS/MS method was conducted following the International Council for Harmonisation (ICH) guidelines. The performance was benchmarked against a conventional HPLC-UV method. The results, summarized in the table below, demonstrate the enhanced performance characteristics of the new method.
| Parameter | New UHPLC-MS/MS Method | Standard HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9952 | > 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.1% - 107.5% | 80% - 120% |
| Precision (% RSD) | |||
| - Intraday | < 2.5% | < 8.7% | < 15% |
| - Interday | < 4.1% | < 13.2% | < 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL | - |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 20 ng/mL | - |
| Specificity | High (Mass-based) | Moderate (Retention time-based) | No interference at the retention time of the analyte |
| Run Time | 4 minutes | 15 minutes | - |
Experimental Protocols
-
Instrumentation: A Waters Acquity UPLC I-Class system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Chromatographic Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Specific precursor and product ion pairs for this compound and an internal standard were used for quantification.
-
Instrumentation: An Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Chromatographic Column: Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Methanol.
-
Isocratic Elution: 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a hypothetical metabolic pathway involving this compound.
Caption: Workflow for the validation of the new UHPLC-MS/MS method.
Caption: Hypothetical metabolic pathway involving this compound.
Comparative Metabolomics of E. coli: A Guide to Understanding the Metabolic Effects of (Z)-2,3-Dehydroadipoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the metabolic alterations in Escherichia coli induced by (Z)-2,3-dehydroadipoyl-CoA. While direct experimental data for this specific comparison is not yet publicly available, this document outlines the established methodologies, expected data structure, and potential metabolic pathways that could be affected. This guide is intended to serve as a foundational resource for researchers designing and executing such experiments.
Introduction
This compound is an unsaturated acyl-CoA intermediate that can potentially intersect with various central metabolic pathways in E. coli. Understanding its impact on the bacterial metabolome is crucial for applications in metabolic engineering, synthetic biology, and the development of novel antimicrobial strategies. Acyl-CoA molecules are central players in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the synthesis of numerous cellular building blocks[1][2]. Introducing an unsaturated acyl-CoA like this compound could lead to significant metabolic remodeling. This guide details the experimental approach to quantify these changes.
Data Presentation: Hypothetical Comparative Metabolite Profiles
The following table illustrates the expected format for presenting quantitative metabolomics data. The values presented are hypothetical and serve as a template for reporting experimental findings. Data would be acquired via untargeted metabolomics analysis, likely using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)[3][4].
| Metabolite Class | Metabolite | Fold Change (with CoA / without CoA) | p-value | Pathway Involvement |
| Amino Acids | Glutamate | 1.8 | < 0.05 | Amino Acid Metabolism, TCA Cycle |
| Aspartate | 1.5 | < 0.05 | Amino Acid Metabolism, TCA Cycle | |
| Alanine | 0.7 | < 0.05 | Amino Acid Metabolism | |
| TCA Cycle Intermediates | Citrate | 2.2 | < 0.01 | TCA Cycle |
| Succinate | 0.5 | < 0.01 | TCA Cycle | |
| Malate | 0.6 | < 0.01 | TCA Cycle | |
| Glycolysis Intermediates | Glucose-6-phosphate | 0.8 | > 0.05 | Glycolysis |
| Fructose-1,6-bisphosphate | 0.9 | > 0.05 | Glycolysis | |
| Phosphoenolpyruvate | 1.2 | > 0.05 | Glycolysis | |
| Fatty Acid Metabolism | Acetyl-CoA | 3.5 | < 0.001 | Central Carbon Metabolism |
| Malonyl-CoA | 2.8 | < 0.001 | Fatty Acid Synthesis | |
| Palmitic Acid (C16:0) | 1.9 | < 0.05 | Fatty Acid Synthesis | |
| Nucleotides | ATP | 0.7 | < 0.05 | Energy Metabolism |
| NAD+/NADH Ratio | 0.4 | < 0.01 | Redox Balance |
Experimental Protocols
A robust and reproducible experimental workflow is critical for a successful comparative metabolomics study. The following protocols are based on established methods for E. coli metabolomics[3][4][5][6][7][8].
-
Strain: E. coli K-12 strain (e.g., MG1655 or BW25113).
-
Culture Medium: M9 minimal medium with a defined carbon source (e.g., glucose) to minimize background from complex media components[9][10].
-
Growth Conditions: Aerobic culture at 37°C with shaking (200 rpm) to mid-exponential phase (OD600 ≈ 0.6)[10].
-
Treatment: The experimental group is supplemented with a sub-lethal concentration of this compound. The control group receives a vehicle control.
-
Replication: A minimum of four biological replicates for each condition should be prepared to ensure statistical power[7].
Rapid quenching of metabolic activity is crucial to capture an accurate snapshot of the intracellular metabolome.
-
Quenching: Immediately transfer the cell culture to a cold quenching solution. A common method is rapid filtration followed by immersion of the filter in a cold solvent like 60% methanol (B129727) at -50°C[7][8][11].
-
Extraction: Intracellular metabolites are then extracted from the cell pellet. A widely used method is extraction with a cold solvent mixture, such as 80% methanol[7]. An alternative is a two-phase liquid-liquid extraction using a methanol/water/chloroform mixture to separate polar and nonpolar metabolites[8].
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC) is recommended for untargeted analysis[3].
-
Chromatography: For broad metabolite coverage, both reversed-phase (for nonpolar to moderately polar compounds) and hydrophilic interaction liquid chromatography (HILIC) (for polar compounds) should be employed[3].
-
Data Acquisition: Data should be acquired in both positive and negative ionization modes to detect a wider range of metabolites.
-
Data Processing: Raw data is processed using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites are identified by matching their accurate mass and fragmentation spectra (MS/MS) to spectral libraries (e.g., METLIN, HMDB) and authentic chemical standards.
NMR provides a complementary, quantitative, and non-destructive analysis of highly abundant metabolites.
-
Sample Preparation: Lyophilized cell extracts are resuspended in a D2O-based buffer containing an internal standard (e.g., DSS or TSP)[5][9].
-
Data Acquisition: 1D 1H NMR spectra are acquired for each sample. 2D NMR experiments (e.g., HSQC, HMBC) can be used for unambiguous identification of key metabolites.
-
Data Analysis: Spectra are processed (phasing, baseline correction) and metabolites are identified and quantified using software like Chenomx or by referencing databases[5][12].
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a potential metabolic pathway affected by this compound.
Caption: Experimental workflow for comparative metabolomics.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cofactor engineering of intracellular CoA/acetyl-CoA and its effect on metabolic flux redistribution in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Metabolomics and DNA Sequencing of Escherichia coli and Staphylococcus aureus Cultures Treated with Hydrolyzable Tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (Z)-2,3-Dehydroadipoyl-CoA
For researchers engaged in the study of fatty acid metabolism and related drug development, the accurate quantification of intermediates such as (Z)-2,3-dehydroadipoyl-CoA is paramount. This guide provides a comparative overview of two potential methods for the quantification of this compound: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a conceptual indirect enzymatic assay. This comparison aims to assist researchers in selecting the most suitable method for their experimental needs.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the two proposed methods for the quantification of this compound.
| Parameter | LC-MS/MS Method | Indirect Enzymatic Assay (Hypothetical) |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Spectrophotometric measurement of the enzymatic conversion of the analyte. |
| Specificity | Very High (based on retention time and specific mass transitions). | Moderate to High (dependent on enzyme specificity and potential interfering reactions). |
| Sensitivity (LOD) | Low (typically in the low nM to sub-nM range).[1][2] | Moderate (likely in the µM range). |
| Sensitivity (LOQ) | Low (typically in the nM range).[3] | Moderate (likely in the µM range). |
| Linearity Range | Wide (typically several orders of magnitude).[4] | Narrower compared to LC-MS/MS. |
| Throughput | Moderate (sample analysis time is dependent on the chromatography gradient). | Potentially higher (suitable for plate-based assays). |
| Equipment Cost | High (requires a dedicated LC-MS/MS system). | Low to Moderate (requires a spectrophotometer). |
| Need for Standard | Absolute quantification requires a synthesized and purified standard of this compound. | Requires a synthesized standard for calibration. |
| Internal Standard | Recommended for highest accuracy (e.g., odd-chain acyl-CoAs or stable isotope-labeled standard).[3] | Not typically used. |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific technique for the quantification of acyl-CoA species from complex biological matrices.[4][5][6][7]
Experimental Protocol
1. Sample Preparation (from cell culture or tissue)
-
Extraction: Homogenize cell pellets or powdered tissue in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) or 80% methanol).[4]
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet proteins.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., C17:0-CoA) to the supernatant.[3]
2. Liquid Chromatography
-
Column: Use a C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, 150 x 2.1 mm).[4]
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM ammonium (B1175870) acetate).[5]
-
Mobile Phase B: Methanol or acetonitrile.[5]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
3. Tandem Mass Spectrometry
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺) for this compound: The molecular weight of this compound is 893.6 g/mol .[8] The precursor ion to be monitored would be m/z 894.6.
-
Product Ions: A common fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[4]
-
Quantitative Transition: 894.6 -> 387.6 ([M+H-507]⁺)
-
Qualitative Transition: 894.6 -> 428 (fragmentation between the 5' diphosphates)[4]
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard against a calibration curve generated with a synthesized standard.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Method 2: Indirect Enzymatic Assay (Hypothetical)
This proposed method is based on the activity of enoyl-CoA hydratase, which catalyzes the hydration of the double bond in enoyl-CoA molecules.[9][10][11] The consumption of this compound would be coupled to the activity of a dehydrogenase, allowing for spectrophotometric monitoring.
Experimental Protocol
1. Reaction Principle
This is a two-step coupled reaction:
-
Step 1: this compound + H₂O ---(Enoyl-CoA Hydratase)--> 3-hydroxyadipoyl-CoA
-
Step 2: 3-hydroxyadipoyl-CoA + NAD⁺ ---(3-Hydroxyacyl-CoA Dehydrogenase)--> 3-ketoadipoyl-CoA + NADH + H⁺
The rate of NADH production is proportional to the initial concentration of this compound and can be monitored by the increase in absorbance at 340 nm.
2. Reagents and Buffers
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
Enzymes: Enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
Cofactor: NAD⁺.
-
Standard: Synthesized and purified this compound for generating a standard curve.
3. Assay Procedure
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NAD⁺, and 3-hydroxyacyl-CoA dehydrogenase.
-
Sample/Standard Addition: Add the sample containing this compound or the standard solution.
-
Initiation: Start the reaction by adding enoyl-CoA hydratase.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve. Quantify the concentration of this compound in the sample by comparing its V₀ to the standard curve.
Signaling Pathway Context
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
biological activity of (Z)-2,3-dehydroadipoyl-CoA versus similar molecules
A comprehensive review of available scientific literature reveals a significant gap in the detailed characterization of the biological activity of (Z)-2,3-dehydroadipoyl-CoA and its direct comparison to analogous molecules. While its existence as a metabolite in Escherichia coli is documented, specific quantitative data on its enzymatic interactions, cellular effects, and pathway modulation remains largely elusive.
This compound is structurally defined as a cis-2-enoyl-CoA derivative of adipic acid, a six-carbon dicarboxylic acid. Its metabolic context likely involves pathways of dicarboxylic acid metabolism, which are crucial for various physiological processes. However, specific details regarding its role and the enzymes that process it are not well-defined in publicly accessible research.
This guide aims to provide a framework for understanding the potential biological activity of this compound by examining the known functions of structurally similar molecules and the enzymes predicted to interact with it. Due to the lack of direct comparative studies, this analysis is based on established principles of fatty acid and dicarboxylic acid metabolism.
Comparison with Structurally Similar Molecules
To infer the potential biological activity of this compound, we can compare it to its saturated counterpart, adipoyl-CoA, and other unsaturated acyl-CoA molecules.
| Molecule | Structural Feature | Potential Biological Role |
| This compound | C6 dicarboxylic acyl-CoA with a cis-double bond at the C2-C3 position. | Intermediate in the metabolism of unsaturated dicarboxylic acids. Potential substrate for enoyl-CoA hydratases and acyl-CoA dehydrogenases. |
| Adipoyl-CoA | Saturated C6 dicarboxylic acyl-CoA. | Intermediate in the beta-oxidation of dicarboxylic acids. |
| Glutaryl-CoA | Saturated C5 dicarboxylic acyl-CoA. | Intermediate in the catabolism of lysine, hydroxylysine, and tryptophan. |
| Crotonyl-CoA | C4 monocarboxylic acyl-CoA with a trans-double bond at the C2-C3 position. | Key intermediate in fatty acid beta-oxidation and the metabolism of some amino acids. |
Putative Enzymatic Interactions and Signaling Pathways
The biological activity of this compound is expected to be mediated by enzymes involved in fatty acid and dicarboxylic acid metabolism. The presence of the α,β-unsaturation suggests it is a likely substrate for enoyl-CoA hydratases and acyl-CoA dehydrogenases.
Potential Metabolic Pathway
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Characterization
To elucidate the biological activity of this compound, a series of experiments would be required. The following workflow outlines a potential research approach.
Caption: Proposed experimental workflow for characterizing the biological activity of this compound.
Detailed Experimental Protocols
As no specific experimental data for this compound is available, the following are generalized protocols for key experiments that would be necessary to characterize its activity.
Enzyme Kinetics Assay (e.g., with Enoyl-CoA Hydratase)
-
Objective: To determine the kinetic parameters (Km and Vmax) of enoyl-CoA hydratase with this compound as a substrate.
-
Materials:
-
Purified enoyl-CoA hydratase
-
Synthesized and purified this compound of varying concentrations
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 280 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and a fixed concentration of enoyl-CoA hydratase.
-
Initiate the reaction by adding a specific concentration of this compound.
-
Monitor the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond.
-
Repeat the assay with a range of substrate concentrations.
-
Calculate the initial reaction velocities and plot them against the substrate concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Cellular Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cell line (e.g., hepatocytes, adipocytes).
-
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound stock solution
-
MTT or similar cell viability reagent
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Conclusion
The biological activity of this compound remains an uncharacterized area of metabolic research. Based on its chemical structure, it is poised to be an intermediate in dicarboxylic acid metabolism, likely interacting with key enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenase. However, without direct experimental evidence, its precise role, the efficiency of its processing by these enzymes, and its effects on cellular signaling are purely speculative. The provided hypothetical pathways and experimental protocols offer a roadmap for future research to fill this knowledge gap. Further investigation is imperative to understand the significance of this molecule in both normal physiology and potential pathological states.
A Structural Showdown: Unraveling the Diversity of Bacterial Enoyl-CoA Hydratases
A deep dive into the structural and functional nuances of key bacterial enoyl-CoA hydratase families, providing a comparative guide for researchers and drug development professionals. This guide illuminates the architectural diversity that dictates their distinct catalytic activities and substrate specificities, offering insights for targeted inhibitor design and biotechnological applications.
Bacterial enoyl-CoA hydratases (ECHs) are a crucial class of enzymes involved in the beta-oxidation of fatty acids and the metabolism of various other compounds. Their fundamental role involves the stereospecific addition of a water molecule to the double bond of an α,β-unsaturated acyl-CoA thioester. Despite this conserved function, bacteria have evolved a remarkable diversity of ECHs, which can be broadly classified into distinct structural families. Understanding the structural and mechanistic differences between these families is paramount for developing novel antimicrobial agents and for harnessing these enzymes in synthetic biology. This guide provides a comparative analysis of the major bacterial enoyl-CoA hydratase families, supported by structural data, kinetic parameters, and detailed experimental methodologies.
The Major Architectural Families: Crotonase vs. MaoC-like
The two most prominent superfamilies of bacterial enoyl-CoA hydratases are the crotonase (or hydratase/isomerase) superfamily and the MaoC-like hydratase family. These families are structurally distinct, employ different catalytic strategies, and often participate in different metabolic pathways.
The Crotonase Superfamily: A Versatile Fold for a Multitude of Reactions
Members of the crotonase superfamily are the most well-characterized enoyl-CoA hydratases. They are typically involved in the degradation of fatty acids.[1][2] The hallmark of this family is the "crotonase fold," characterized by a ββα spiral at the N-terminus and a C-terminal helical domain.[2][3] These enzymes commonly assemble into trimers or hexamers (dimers of trimers).[1][4]
A key feature of the crotonase active site is the "oxyanion hole," formed by the backbone NH groups of two conserved glycine (B1666218) residues.[4][5] This feature stabilizes the negative charge of the enolate intermediate during catalysis. The catalytic machinery typically relies on two conserved glutamate (B1630785) residues that act as a general acid-base pair to activate a water molecule and protonate the substrate.[1][2][5]
A comparative structural analysis between an enoyl-CoA hydratase from Hymenobacter sp. (HyECH) and an enoyl-CoA isomerase from Bosea sp. (BoECI), both members of the crotonase superfamily, reveals subtle yet critical differences. While both share a similar overall fold, HyECH possesses two catalytic glutamate residues (Glu118 and Glu138), whereas BoECI has only one (Glu135).[1][2] Furthermore, a conserved salt bridge between Glu98 and Arg152 in HyECH appears to correctly position the catalytic Glu118, a feature absent in the isomerase.[1]
The MaoC-like Hydratases: A "Hot-Dog" Fold for Specialized Roles
In contrast to the crotonase family, MaoC-like enoyl-CoA hydratases are characterized by a "hot-dog" fold, where a long central α-helix is wrapped by an antiparallel β-sheet.[6][7] In bacteria, these enzymes are often involved in pathways other than fatty acid beta-oxidation, such as polyhydroxyalkanoate (PHA) synthesis and the metabolism of more complex substrates like cholesterol.[6][8]
A fascinating example of this family's adaptability is the heterotetrameric MaoC-like hydratase ChsH1-ChsH2 from Mycobacterium tuberculosis, which is essential for cholesterol catabolism.[6][8][9][10] This enzyme has a unique α2β2 assembly, a departure from the typical homodimeric structure of other MaoC-like hydratases. Its structure reveals a modified hot-dog fold with a truncated central α-helix, creating an expanded active site capable of accommodating the bulky steroid ring system of its substrate.[6][10]
Another branch of the hot-dog fold family includes the (R)-specific enoyl-CoA hydratases, such as PhaJ from Pseudomonas aeruginosa and the hydratase from Aeromonas caviae, which are involved in PHA biosynthesis.[7][11] The crystal structure of the A. caviae enzyme reveals a catalytic dyad of aspartate (Asp31) and histidine (His36), which are responsible for activating the water molecule and protonating the substrate, respectively. This is a distinct catalytic mechanism compared to the two-glutamate system of the crotonase family.[7]
Comparative Overview of Bacterial Enoyl-CoA Hydratases
| Feature | Crotonase Superfamily (e.g., H. sp. HyECH) | MaoC-like Hydratases (e.g., M. tuberculosis ChsH1-ChsH2) | (R)-specific Hydratases (e.g., A. caviae hydratase) |
| Fold | Crotonase Fold (ββα spiral)[2][3] | Hot-dog Fold (α-helix wrapped by β-sheet)[6][7] | Hot-dog Fold[7] |
| Oligomerization | Trimer or Hexamer[1][4] | Homodimer or Heterotetramer[6][8] | Dimer[7] |
| Active Site | Oxyanion hole, two catalytic Glutamates[1][2][5] | Expanded binding site in some cases[6][10] | Catalytic Aspartate and Histidine dyad[7] |
| Primary Function | Fatty Acid β-oxidation[1][12] | Cholesterol catabolism, PHA synthesis[6][8][11] | Polyhydroxyalkanoate (PHA) biosynthesis[7][11] |
| Substrate Specificity | Typically short to long-chain acyl-CoAs[12] | Bulky, complex substrates (e.g., steroids)[6][10] | Short to medium-chain enoyl-CoAs[7][11] |
Quantitative Comparison of Kinetic Parameters
The kinetic parameters of enoyl-CoA hydratases vary depending on the specific enzyme, its substrate, and the assay conditions. The following table summarizes representative kinetic data for different bacterial ECHs.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| ChsH1-ChsH2 | Mycobacterium tuberculosis | 3-oxo-4,17-pregnadiene-20-carboxyl-CoA | ~25 | ~1.5 | ~6.0 x 104 | [6] |
| PhaJ1 | Pseudomonas aeruginosa | Crotonyl-CoA | 130 | 1100 | 8.5 x 106 | [11] |
| PhaJ4 | Pseudomonas aeruginosa | Crotonyl-CoA | 150 | 1200 | 8.0 x 106 | [11] |
| PhaJ4 | Pseudomonas aeruginosa | Octenoyl-CoA | 110 | 1100 | 1.0 x 107 | [11] |
Note: Kinetic parameters can vary significantly based on experimental conditions. The data presented here are for comparative purposes.
Visualizing the Relationships and Processes
To better understand the classification, experimental investigation, and catalytic mechanisms of these enzymes, the following diagrams are provided.
Caption: Classification of major bacterial enoyl-CoA hydratase families.
Caption: A typical experimental workflow for characterizing a novel bacterial enoyl-CoA hydratase.
Caption: Simplified comparison of the catalytic mechanisms of crotonase and (R)-specific hydratases.
Experimental Protocols
Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond of an enoyl-CoA substrate (e.g., crotonyl-CoA).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enoyl-CoA substrate stock solution (e.g., 10 mM crotonyl-CoA in water).
-
Purified enoyl-CoA hydratase enzyme.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a final concentration of 50-100 µM of the enoyl-CoA substrate.
-
Equilibrate the reaction mixture and the enzyme solution to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified enzyme to the reaction mixture. The final enzyme concentration should be in the nanomolar range and determined empirically to ensure a linear reaction rate.
-
Immediately monitor the decrease in absorbance at 263 nm over time (e.g., for 1-5 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the enoyl-CoA substrate (e.g., for crotonyl-CoA, Δε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and kcat), repeat the assay with varying substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.
Structural Determination by X-ray Crystallography
This protocol provides a general workflow for determining the three-dimensional structure of an enoyl-CoA hydratase.
Methodology:
-
Protein Expression and Purification: Overexpress the target enoyl-CoA hydratase in a suitable host (e.g., E. coli) and purify to >95% homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening or manual hanging/sitting drop vapor diffusion methods. Optimize initial crystal hits to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods. Build an atomic model into the electron density map and refine the structure using software packages like PHENIX or CCP4.
-
Structure Validation: Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.
Stereospecificity Analysis using Chiral HPLC
This method allows for the direct quantification of the (R)- and (S)-3-hydroxyacyl-CoA products.[13]
Procedure:
-
Perform the enzyme reaction as described in the activity assay protocol, allowing the reaction to proceed to a significant level of completion.
-
Terminate the reaction by adding an acid (e.g., perchloric acid) and centrifuge to remove the precipitated protein.
-
Inject the supernatant onto an HPLC system equipped with a chiral separation column (e.g., a CHIRALPAK AD-RH column).
-
Elute the products using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).
-
Detect the acyl-CoA species by their absorbance at 260 nm.
-
Identify and quantify the (R)- and (S)-3-hydroxyacyl-CoA peaks by comparing their retention times to authentic standards.
Conclusion and Future Directions
The structural and mechanistic diversity of bacterial enoyl-CoA hydratases reflects their adaptation to a wide range of metabolic niches. The distinct architectures of the crotonase and MaoC-like families provide different scaffolds for evolving new substrate specificities and catalytic activities. The unique heterotetrameric structure of the M. tuberculosis ChsH1-ChsH2, for instance, highlights a potential target for the development of novel anti-tubercular drugs that would specifically inhibit cholesterol metabolism in this pathogen.[9][10] Furthermore, the (R)-specific hydratases are valuable tools for the biotechnological production of biodegradable polymers (PHAs).[11]
Future research should continue to explore the vast sequence space of uncharacterized bacterial hydratases to uncover novel structures and functions. A deeper understanding of the structure-function relationships within these enzyme families will not only expand our knowledge of bacterial metabolism but also pave the way for innovative solutions in medicine and biotechnology.
References
- 1. Structural and sequence comparisons of bacterial enoyl-CoA isomerase and enoyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.kopri.re.kr [repository.kopri.re.kr]
- 3. Enzymes of the crotonase superfamily: Diverse assembly and diverse function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and structures of crotonase superfamily enzymes--how nature controls enolate and oxyanion reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A distinct MaoC-like enoyl-CoA hydratase architecture mediates cholesterol catabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enoyl-CoA hydratase - Proteopedia, life in 3D [proteopedia.org]
- 13. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
Validating the Metabolic Pathway for Adipic Acid Biosynthesis via (E)-2,3-Dehydroadipoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed metabolic pathway for the biosynthesis of adipic acid proceeding through the intermediate (E)-2,3-dehydroadipoyl-CoA. This pathway, a reversal of the β-oxidation cycle, presents a promising bio-based alternative to the conventional petroleum-based production of adipic acid, a key precursor for nylon and other polymers. This document outlines the proposed pathway, compares its productivity with alternative biosynthetic routes, and provides representative experimental protocols for its validation.
The Proposed Metabolic Pathway: A Reversed β-Oxidation Cascade
The biosynthesis of adipic acid from central metabolites acetyl-CoA and succinyl-CoA is proposed to occur via a five-step enzymatic pathway, essentially a reversal of the β-oxidation of dicarboxylic acids. The key intermediate in this pathway is (E)-2,3-dehydroadipoyl-CoA. The pathway is initiated by the condensation of acetyl-CoA and succinyl-CoA and proceeds through reduction, dehydration, a second reduction, and finally, thioester cleavage to release adipic acid.
The enzymes catalyzing these reactions in engineered Escherichia coli are often recruited from the phenylacetate (B1230308) degradation pathway (Paa) and other native metabolic routes.
Key Enzymes in the Pathway
-
3-Oxoadipyl-CoA Thiolase (PaaJ): This enzyme catalyzes the initial Claisen condensation of succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA, releasing Coenzyme A. This is a critical step that forms the C6 backbone of adipic acid.
-
3-Hydroxyadipyl-CoA Dehydrogenase (PaaH): PaaH reduces the 3-keto group of 3-oxoadipyl-CoA to a hydroxyl group, yielding (S)-3-hydroxyadipyl-CoA. This reaction typically utilizes NADH as the electron donor.
-
Enoyl-CoA Hydratase/Isomerase (PaaF/PaaG): In the catabolic phenylacetate pathway, PaaF and PaaG form a complex that catalyzes the hydration and isomerization of an enoyl-CoA intermediate. In the biosynthetic direction, it is proposed that this complex facilitates the dehydration of (S)-3-hydroxyadipyl-CoA to (E)-2,3-dehydroadipoyl-CoA. The involvement of an isomerase (PaaG) is likely crucial for generating the trans isomer required by the subsequent enzyme.
-
trans-2-Enoyl-CoA Reductase (Ter): This enzyme catalyzes the reduction of the double bond in (E)-2,3-dehydroadipoyl-CoA to form adipoyl-CoA, using NADH as the reductant. The specificity of this enzyme for the trans isomer is a key determinant of the stereochemistry of the pathway.
-
Acyl-CoA Thioesterase (e.g., TesB): The final step is the hydrolysis of the thioester bond of adipoyl-CoA to release free adipic acid and Coenzyme A.
Comparative Performance Analysis
Direct quantitative comparison of the enzymatic efficiency of the reverse β-oxidation pathway with alternative biosynthetic routes is challenging due to the limited availability of kinetic data for all enzymes with their specific substrates. However, a comparison of reported adipic acid titers from different engineered microbial systems provides a valuable performance benchmark.
| Metabolic Pathway | Host Organism | Key Precursor(s) | Adipic Acid Titer (g/L) | Reference(s) |
| Reverse β-Oxidation | Escherichia coli | Succinyl-CoA, Acetyl-CoA | up to 68.0 | [1][2] |
| Lysine (B10760008) Degradation | Escherichia coli | L-Lysine | up to 1.10 (α-aminoadipate) | [3][4] |
| Muconic Acid Conversion | Escherichia coli | cis,cis-Muconic Acid | up to 11.2 | [5] |
Note: The titer for the lysine degradation pathway is for the intermediate α-aminoadipate, as the complete pathway to adipic acid is still under development.
Experimental Protocols for Pathway Validation
Validating the functionality of the proposed pathway involves the expression of the constituent enzymes in a suitable host and subsequent in vitro and in vivo characterization. This includes confirming the activity of each enzyme, detecting the formation of intermediates, and quantifying the final product.
General Protocol for 3-Oxoadipyl-CoA Thiolase (PaaJ) Activity Assay (Coupled Enzyme Assay)
This assay measures the condensation of succinyl-CoA and acetyl-CoA by monitoring the consumption of a downstream product in a coupled reaction.
-
Principle: The CoA released during the PaaJ-catalyzed reaction can be detected using a colorimetric reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB) measurable at 412 nm. Alternatively, a coupled enzyme system can be employed where the product, 3-oxoadipyl-CoA, is consumed by the subsequent enzyme in the pathway (PaaH), and the concomitant oxidation of NADH is monitored at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
Succinyl-CoA
-
Acetyl-CoA
-
DTNB (for direct assay) or NADH and purified PaaH (for coupled assay)
-
Purified PaaJ enzyme
-
-
Procedure: a. Prepare the reaction mixture without the initiating substrate (e.g., acetyl-CoA). b. Equilibrate the mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding acetyl-CoA. d. Monitor the change in absorbance at 412 nm (for DTNB assay) or the decrease in absorbance at 340 nm (for coupled assay) over time using a spectrophotometer. e. Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB or NADH.
General Protocol for 3-Hydroxyadipyl-CoA Dehydrogenase (PaaH) Activity Assay (Spectrophotometric Assay)
This assay measures the NADH-dependent reduction of 3-oxoadipyl-CoA.
-
Principle: The activity of PaaH is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
NADH
-
3-Oxoadipyl-CoA (substrate)
-
Purified PaaH enzyme
-
-
Procedure: a. Combine the buffer, NADH, and enzyme in a cuvette and measure the background rate of NADH oxidation. b. Initiate the reaction by adding 3-oxoadipyl-CoA. c. Record the decrease in absorbance at 340 nm for several minutes. d. Calculate the specific activity based on the rate of NADH oxidation.
General Protocol for Enoyl-CoA Hydratase (PaaF) Activity Assay
This assay can be performed in the dehydration direction, starting from 3-hydroxyadipyl-CoA.
-
Principle: The formation of the double bond in (E)-2,3-dehydroadipoyl-CoA results in an increase in absorbance at approximately 263 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
(S)-3-Hydroxyadipyl-CoA (substrate)
-
Purified PaaF/PaaG enzyme complex
-
-
Procedure: a. Equilibrate the buffer and substrate at the desired temperature. b. Initiate the reaction by adding the enzyme. c. Monitor the increase in absorbance at 263 nm. d. Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA product.
General Protocol for trans-2-Enoyl-CoA Reductase (Ter) Activity Assay (Spectrophotometric Assay)
This assay measures the NADH-dependent reduction of (E)-2,3-dehydroadipoyl-CoA.
-
Principle: The activity of Ter is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Reaction Mixture:
-
Potassium phosphate buffer (pH 7.0)
-
NADH
-
(E)-2,3-Dehydroadipoyl-CoA (substrate)
-
Purified Ter enzyme
-
-
Procedure: a. Combine the buffer, NADH, and enzyme in a cuvette. b. Initiate the reaction by adding (E)-2,3-dehydroadipoyl-CoA. c. Record the decrease in absorbance at 340 nm. d. Calculate the specific activity from the rate of NADH consumption.
Note: The synthesis of the specific substrates (3-oxoadipyl-CoA, (S)-3-hydroxyadipyl-CoA, and (E)-2,3-dehydroadipoyl-CoA) may be required and can be achieved through enzymatic or chemical methods.
Conclusion
The reverse β-oxidation pathway represents a promising and highly efficient route for the bio-based production of adipic acid. While the overall functionality of this pathway has been demonstrated with impressive product titers, a detailed quantitative understanding of the kinetics of each enzymatic step is still an area of active research. The experimental frameworks provided in this guide offer a starting point for researchers to validate and optimize this pathway, paving the way for sustainable and economically viable production of this important platform chemical. Further studies focusing on the kinetic characterization of the key enzymes and metabolic flux analysis will be crucial for targeted strain improvement and for realizing the full potential of this biosynthetic route.
References
- 1. uniprot.org [uniprot.org]
- 2. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-protein interactions in the β-oxidation part of the phenylacetate utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of trans-2-enoyl-CoA reductases from Clostridium acetobutylicum and Treponema denticola: insights into the substrate specificity and the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
A Researcher's Guide to Comparing (Z)-2,3-dehydroadipoyl-CoA Abundance in E. coli Strains
For researchers in metabolic engineering and drug development, understanding the intracellular concentrations of key metabolites is crucial for optimizing production pathways and identifying metabolic bottlenecks. (Z)-2,3-dehydroadipoyl-CoA is a cis-2-enoyl-CoA that is a known metabolite in Escherichia coli strain K12, MG1655[1]. This guide provides a framework for comparing the abundance of this and other CoA thioesters across different E. coli strains, focusing on experimental design, established methodologies, and data presentation.
Commonly Utilized E. coli Strains in Metabolic Engineering
The choice of E. coli strain can significantly impact the production of a target metabolite. Below is a table of strains frequently used in metabolic engineering studies, which would be suitable candidates for comparative analysis of this compound abundance.
| Strain | Key Characteristics | Common Applications |
| DH5α | High transformation efficiency, lacks endonuclease I (endA1) and recombinase A (recA1) activity. | General cloning and plasmid propagation. |
| BL21(DE3) | Deficient in Lon and OmpT proteases, contains the T7 RNA polymerase gene for high-level protein expression. | Recombinant protein expression, metabolic pathway engineering. |
| MG1655 | Wild-type K-12 strain, well-characterized genome. | Fundamental metabolic studies, baseline for genetic engineering. |
| W3110 | Another widely used K-12 strain, often used for physiological studies. | Fermentation studies, metabolic flux analysis. |
| Crooks | A common laboratory strain. | General molecular biology applications. |
Methodologies for Quantification of CoA Thioesters
Accurate quantification of intracellular CoA esters is challenging due to their low abundance and instability. Several methods have been developed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by detection and quantification using tandem mass spectrometry. | High sensitivity and specificity, allows for the simultaneous quantification of multiple CoA esters. | Requires expensive equipment and expertise. |
| HPLC with UV detection | Separation by high-performance liquid chromatography and detection based on the absorbance of UV light. | Relatively common equipment, good for targeted analysis. | Lower sensitivity compared to MS, potential for co-eluting interferences. |
| Enzymatic Assays | Coupled enzyme reactions that lead to a measurable change in absorbance or fluorescence. | High specificity for the target molecule. | Can be laborious to develop and optimize, may not be available for all CoA esters. |
| Fluorescent Sensors | Genetically encoded or synthetic sensors that change fluorescence upon binding to the target molecule. | Allows for in vivo and real-time measurements. | May require extensive engineering and calibration, potential for off-target effects. |
Experimental Protocols
A generalized protocol for the extraction and quantification of CoA thioesters from E. coli using LC-MS/MS is provided below. This protocol is based on established methods for CoA analysis.[2]
Cell Culture and Quenching
-
Culture: Grow the desired E. coli strains in a defined minimal medium to mid-exponential phase under controlled conditions (e.g., temperature, aeration, pH).
-
Quenching: Rapidly halt metabolic activity to preserve the intracellular metabolite pool. This is typically achieved by transferring a known volume of cell culture to a quenching solution (e.g., -20°C 60% methanol) and incubating for a short period.
Metabolite Extraction
-
Cell Lysis: Centrifuge the quenched cell suspension to pellet the cells. Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Homogenization: Disrupt the cells to release intracellular metabolites. This can be done by bead beating, sonication, or freeze-thaw cycles.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris. Collect the supernatant containing the metabolites.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the metabolite extract onto a reverse-phase HPLC column (e.g., C18). Use a gradient of two mobile phases (e.g., an aqueous solution with a weak acid and an organic solvent like acetonitrile) to separate the CoA esters.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a mass spectrometer. The CoA esters are ionized (typically by electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Create a standard curve using known concentrations of the target CoA ester to quantify its abundance in the samples. The concentration is typically normalized to the cell biomass (e.g., nmol/g dry cell weight).
Visualizing Metabolic and Experimental Frameworks
To aid in the understanding of the metabolic context and the experimental procedure, the following diagrams are provided.
Caption: A potential metabolic pathway for the biosynthesis of this compound in E. coli.
References
Safety Operating Guide
Essential Disposal Procedures for (Z)-2,3-dehydroadipoyl-CoA
Pre-Disposal Hazard Assessment
(Z)-2,3-dehydroadipoyl-CoA is a monounsaturated fatty acyl-CoA and a metabolite found in Escherichia coli.[2] While it is not classified under the Globally Harmonized System (GHS), its full toxicological properties are unknown. As a precautionary measure, it should be treated as a potentially hazardous substance. All materials contaminated with this compound should be managed as hazardous chemical waste.[3]
Key Considerations:
-
Personal Protective Equipment (PPE): Before handling, ensure a full complement of PPE is in use, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[3]
-
Ventilation: Handle the compound and its waste within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Waste Stream Identification and Segregation
Proper segregation is the first step in safe disposal. Do not mix waste containing this compound with other waste streams like biological, radioactive, or general non-hazardous waste.[1][3]
| Waste Form | Primary Hazard Concern | Recommended Container | Disposal Protocol Summary |
| Solid/Neat Compound | Unknown toxicity, potential irritant. | Labeled HDPE or glass container. | Collect as hazardous chemical waste. |
| Aqueous Solutions | Potential aquatic toxicity. | Labeled HDPE or glass container for aqueous hazardous waste. | Do not dispose down the sanitary sewer. Collect for EHS pickup. |
| Organic Solvent Solutions | Flammability, chemical reactivity. | Labeled, compatible solvent waste container (e.g., for halogenated or non-halogenated waste). | Segregate based on solvent type as per institutional guidelines. |
| Contaminated Sharps | Puncture hazard, chemical contamination. | Puncture-resistant, labeled sharps container.[4] | When 3/4 full, close and place in a regulated medical waste box for pickup.[5] |
| Contaminated Labware | Residual chemical contamination. | Labeled hazardous waste container or bag. | Decontaminate via rinsing (collecting rinsate as hazardous waste) or dispose of directly. |
Step-by-Step Disposal Protocol
-
Containerization: Select a chemically compatible waste container, such as high-density polyethylene (B3416737) (HDPE) or glass.[3] The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE ".[3] The label must include the full chemical name, "this compound," and list all other constituents (e.g., solvents, buffers) with their approximate percentages.[6] Also, include the accumulation start date and the name of the principal investigator or laboratory.[6]
-
Accumulation:
-
Solids: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or funnel.
-
Liquids: Pour liquid waste carefully into the designated container, using a funnel to prevent spills. Keep the container closed when not actively adding waste.
-
Empty Containers: Containers that held the pure substance must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
-
Storage: Store the sealed waste container in a designated, secondary containment area within the laboratory. The area should be secure and away from general traffic.
-
Final Disposal: Once the container is full or the project is complete, arrange for collection by your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[3][4]
Operational Protocols
The following protocols provide detailed methodologies for safely managing spills and decontaminating equipment.
Experimental Protocol 1: Spill Cleanup
This procedure should be followed in the event of a small-scale spill within a laboratory setting.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact EHS.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and shoe covers if necessary.
-
Containment: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inward to prevent spreading.
-
Neutralization (if applicable): For this compound, neutralization is not recommended due to unknown reaction hazards.
-
Collection: Carefully collect the absorbent material using scoops or forceps and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a cloth soaked in a suitable solvent (e.g., 70% ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and arrange for pickup via EHS.
Experimental Protocol 2: Glassware and Surface Decontamination
-
Initial Rinse: Rinse the contaminated glassware or surface three times with a small amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol) that will solubilize the compound.
-
Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous chemical waste in a properly labeled container.
-
Standard Washing: After triple-rinsing, the glassware may be washed using standard laboratory procedures with soap and water.
-
Surface Wipes: For non-porous surfaces like benches or fume hood sashes, wipe down with a cloth dampened with a suitable solvent, followed by a standard cleaning agent. Dispose of the wipes as solid hazardous waste.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C27H42N7O19P3S | CID 46926263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. actenviro.com [actenviro.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
